molecular formula C7H7ClN2 B097016 4-Chlorobenzamidine CAS No. 19563-04-3

4-Chlorobenzamidine

Cat. No.: B097016
CAS No.: 19563-04-3
M. Wt: 154.6 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzamidine hydroiodide (CAS 115297-57-9) is a high-purity chemical compound offered with a guaranteed purity of 96% . This product is provided as a solid with a melting point of approximately 235°C (with decomposition) . Its molecular formula is C7H8ClIN2, and it has a molecular weight of 282.51 g/mol . As a benzamidine derivative, it is of significant interest in biochemical and pharmacological research, particularly in the study of enzyme inhibition and cellular signaling pathways. Researchers should handle this material with care, as it may cause skin and eye irritation and respiratory irritation . This product is intended For Research Use Only and is not approved for use in humans or animals. It should be stored at ambient temperatures . Please refer to the product's Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCUMSZYMJRUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276822
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19563-04-3
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Chlorobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chlorobenzamidine hydrochloride (CAS No. 14401-51-5), a compound of interest in chemical synthesis and pharmaceutical development. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

This compound hydrochloride is a white to almost white crystalline powder.[1][2] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈Cl₂N₂[2][3]
Molecular Weight 191.06 g/mol [1][2][3]
Melting Point 244 - 246 °C[1]
Appearance White to almost white powder/crystal[1][2]
Boiling Point 241.1°C at 760 mmHg[3]
Density 1.29 g/cm³[3]

Note: The provided boiling point may represent a decomposition temperature, as hydrochloride salts of organic compounds often decompose upon heating before boiling.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization for this compound hydrochloride.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method with a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new capillary and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point observed in the rapid run.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow.

Solubility Determination (Qualitative and Quantitative)

Qualitative Solubility:

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Various solvents (e.g., water, ethanol, DMSO)

Procedure:

  • Add approximately 10 mg of this compound hydrochloride to a small test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually observe if the solid has dissolved.

  • If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is considered insoluble. If some dissolves, it is partially soluble.

Quantitative Solubility (Shake-Flask Method):

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of the desired solvent in a flask.

  • Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Carefully withdraw a known volume of the supernatant. To remove any undissolved solid, centrifuge the aliquot and filter it through a syringe filter (e.g., 0.22 µm).

  • Accurately dilute the clear, saturated solution with the same solvent.

  • Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Slowly add small, precise volumes of the standardized titrant (e.g., NaOH for the hydrochloride salt) from the burette.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. The equivalence point can be determined from the steepest point of the curve or by taking the first derivative of the titration curve.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of this compound hydrochloride.

G cluster_0 Initial Characterization cluster_1 Physical Constants Determination cluster_2 Solution Properties cluster_3 Data Analysis and Reporting A Obtain/Synthesize This compound HCl B Visual Inspection (Appearance, Color) A->B C Melting Point Determination (Capillary Method) B->C E Solubility Screening (Qualitative) B->E D Boiling Point/Decomposition (TGA/DSC) C->D H Compile Data in Table C->H D->H F Quantitative Solubility (Shake-Flask Method) E->F G pKa Determination (Potentiometric Titration) F->G F->H G->H I Generate Technical Report H->I

Workflow for Physical Property Characterization of this compound HCl.

References

A Technical Guide to the Mechanism of Action of 4-Chlorobenzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion to blood coagulation and immunity.[1][2] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. 4-Chlorobenzamidine is a potent, competitive, small-molecule inhibitor of several trypsin-like serine proteases. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to Serine Proteases

Serine proteases are characterized by a nucleophilic serine residue within a highly conserved catalytic triad, which also includes a histidine and an aspartate residue.[2][3] This "charge relay system" facilitates the hydrolysis of peptide bonds in substrate proteins.[2] Many serine proteases, such as those in the blood coagulation cascade, circulate as inactive zymogens and are activated through a series of proteolytic cleavages.[4] The specificity of a serine protease is largely determined by the nature of its S1 binding pocket, which accommodates the side chain of the amino acid residue at the P1 position of the substrate.[3] For trypsin-like proteases, the S1 pocket contains a negatively charged aspartate residue at the bottom, conferring a preference for positively charged residues like arginine and lysine.[5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in its structural mimicry of the natural substrates of these enzymes, such as arginine.

  • Structural Mimicry: The benzamidine group (-C(NH)(NH2)) is positively charged at physiological pH. This allows it to act as an "arginine mimetic," binding with high affinity to the negatively charged aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.

  • Active Site Occlusion: By occupying the S1 pocket, this compound physically blocks the entry of the natural substrate. This prevents the formation of the enzyme-substrate complex, thereby inhibiting catalysis.

  • Reversible Binding: The interaction is non-covalent, primarily driven by strong ionic interactions (salt bridges) and hydrogen bonds between the amidinium group and the enzyme's active site residues. This reversible binding is a hallmark of competitive inhibition.[6]

  • Role of the 4-Chloro Group: The chloro-substituent at the para position of the benzene ring contributes to the binding affinity. This hydrophobic group can form favorable interactions with the hydrophobic walls of the S1 pocket, enhancing the overall stability of the enzyme-inhibitor complex.[7]

The diagram below illustrates this competitive inhibition mechanism.

G A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Create Serial Dilutions of this compound A->B C Dispense Inhibitor/Control into 96-well Plate B->C D Add Enzyme Solution to all wells C->D E Pre-incubate at 37°C (15 minutes) D->E F Initiate Reaction by adding Substrate E->F G Measure Fluorescence Kinetics (Plate Reader) F->G H Calculate Initial Velocities G->H I Plot Velocity vs. [Inhibitor] H->I J Determine Ki Value (e.g., Cheng-Prusoff) I->J G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates TF Tissue Factor FVIIa Factor VIIa TF->FVIIa FVIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Inhibitor->FXa INHIBITS Inhibitor->Thrombin INHIBITS

References

4-Chlorobenzamidine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The presence of the benzamidine moiety, a known pharmacophore that mimics a protonated arginine side chain, allows these molecules to interact with a variety of biological targets, particularly serine proteases. The addition of a chlorine atom on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their roles as anticancer and anticoagulant agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical transformations. A common strategy involves the modification of the amidine group or the aromatic ring. One illustrative example is the synthesis of a piperidine derivative of 4-chlorobenzamide, which can serve as a scaffold for further diversification.

Experimental Protocol: Synthesis of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate

This protocol describes a two-step synthesis starting from 4-aminomethylpiperidine.[1]

Step 1: Reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride

  • To a solution of 4-aminomethylpiperidine (0.02 mol) in 120 ml of ethyl methyl ketone in a 250 ml round-bottomed flask, add triethylamine (0.04 mol) and stir the mixture for 15 minutes at room temperature.

  • Add 4-chlorobenzoyl chloride (0.04 mol) to the reaction mixture and continue stirring at room temperature for approximately 2 hours.

  • A white precipitate of triethylammonium chloride will form. Filter the precipitate and wash it with ethyl methyl ketone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide.

Step 2: Hydration

  • The purified product can be hydrated by exposure to a humid atmosphere or by recrystallization from a solvent mixture containing water to yield the hydrate form.

Characterization:

The final product should be characterized by spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[1] The melting point and elemental analysis can also be determined to assess purity.

Diagram of Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 4-aminomethylpiperidine reaction Stirring in Ethyl Methyl Ketone (Room Temperature, 2h) start1->reaction start2 4-chlorobenzoyl chloride start2->reaction start3 Triethylamine start3->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization evaporation->recrystallization product 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate recrystallization->product

Caption: Synthesis of a piperidine derivative of 4-chlorobenzamide.

Potential Uses of this compound Derivatives

Anticancer Activity

Several studies have explored the potential of benzamidine and benzamide derivatives as anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, related compounds have shown promising activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

Compound IDCore StructureTarget Cell LineIC50 (µM)Reference
7 4-Methylbenzamide-purineK562 (Leukemia)2.27[2]
10 4-Methylbenzamide-purineK562 (Leukemia)2.53[2]
7 4-Methylbenzamide-purineHL-60 (Leukemia)1.42[2]
10 4-Methylbenzamide-purineHL-60 (Leukemia)1.52[2]
7 4-Methylbenzamide-purineOKP-GS (Renal Carcinoma)4.56[2]
13 4-Methylbenzamide-purineOKP-GS (Renal Carcinoma)Significant Inhibition[2]
14 4-Methylbenzamide-purineOKP-GS (Renal Carcinoma)Significant Inhibition[2]

Note: The compounds listed are 4-methylbenzamide derivatives, which are structurally related to this compound derivatives and suggest the potential of this chemical class.

This protocol outlines a general procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.[3]

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram of In Vitro Anticancer Screening Workflow

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare compound dilutions cell_seeding->compound_prep treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Anticoagulant Activity: Serine Protease Inhibition

Benzamidine derivatives are well-known inhibitors of serine proteases, which play crucial roles in the blood coagulation cascade. Key targets include thrombin (Factor IIa) and Factor Xa. Inhibition of these enzymes can prevent the formation of fibrin clots, making these compounds potential anticoagulant agents.

Table 2: Inhibitory Activity of Selected Benzamidine Derivatives against Serine Proteases

Compound TypeTarget EnzymeInhibition Constant (Ki)Reference
Nonbenzamidine imidazole derivativeFactor Xa21 nM[4]
Nonbenzamidine pyridine derivativeFactor Xa59 nM[4]
Nonbenzamidine tetrazole derivativeFactor Xa0.35 nM[5]
Nonbenzamidine isoxazoline derivativeFactor Xa1.5 nM[6]

Note: While not all are this compound derivatives, this data highlights the potential of modifying the benzamidine scaffold to achieve potent and selective inhibition of coagulation factors.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. Factor Xa is a critical enzyme that converts prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the main component of the clot. This compound derivatives, due to their structural similarity to known inhibitors, are hypothesized to act as competitive inhibitors of Factor Xa and/or thrombin.

Diagram of the Coagulation Cascade and Inhibition

G cluster_cascade Coagulation Cascade cluster_inhibitor Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa->Prothrombin converts Inhibitor This compound Derivative Inhibitor->Thrombin Inhibitor->FactorXa

Caption: Simplified coagulation cascade showing inhibition points.

This protocol describes a method to determine the inhibitory activity of this compound derivatives against Factor Xa.[7][8][9]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

    • Reconstitute purified human Factor Xa enzyme to a working concentration in the assay buffer.

    • Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222).

    • Prepare serial dilutions of the this compound test compounds and a known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound solution or control.

    • Add the Factor Xa enzyme solution and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate solution.

  • Measurement:

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 or Ki value.

Conclusion

This compound derivatives are a promising class of compounds with diverse biological activities. Their ability to be synthesized through straightforward chemical methods and their potential to interact with key biological targets, such as serine proteases and potentially other enzymes involved in cancer progression, make them attractive candidates for further drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these derivatives for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chlorobenzamidine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a small molecule inhibitor that belongs to the benzamidine class of compounds, which are known to act as competitive inhibitors of serine proteases. These enzymes play a crucial role in a variety of physiological processes, including digestion, blood coagulation, and inflammation. Consequently, inhibitors of serine proteases are valuable tools for biochemical research and are of significant interest in drug development.

This document provides a detailed protocol for the use of this compound in enzymatic assays, with a primary focus on its application as a competitive inhibitor of trypsin. The protocols and data presented herein are intended to serve as a guide for researchers to design and execute experiments to determine the inhibitory potency of this compound and similar compounds.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. It structurally mimics the natural substrate of the enzyme and binds to the active site. This binding is reversible and prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The degree of inhibition is dependent on the concentration of the inhibitor and the substrate.

Caption: Competitive inhibition of a serine protease by this compound.

Data Presentation: Inhibitory Potency of Benzamidine Derivatives

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)Reference
BenzamidineTrypsinCompetitive-18[1]
TEG-BenzamidineTrypsinCompetitive79-[2]
4-AminobenzamidineHuman Tissue KallikreinCompetitive-146[3]

Note: The provided values are for benzamidine and its derivatives and should be considered as estimates for this compound. It is imperative to experimentally determine the IC50 and Ki values for this compound for the specific enzyme and assay conditions.

Experimental Protocols

Solubility and Stability of this compound

Proper solubilization of the inhibitor is critical for accurate and reproducible results. This compound, like many small molecule inhibitors, may have limited aqueous solubility.

  • Solubility: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the enzymatic assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Stability: Benzamidine derivatives are generally stable in aqueous solutions. However, it is good practice to prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Aqueous solutions should not be stored for more than a day.

General Protocol for Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on bovine trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be quantified by measuring the absorbance at 410 nm.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

experimental_workflow prep 1. Preparation of Reagents - Enzyme Solution - Substrate Solution (BAPNA) - Inhibitor Stock (this compound in DMSO) - Assay Buffer plate 2. Assay Plate Setup - Add Buffer - Add Inhibitor (serial dilutions) - Add Enzyme prep->plate preincubation 3. Pre-incubation (e.g., 10 min at 25°C) plate->preincubation reaction 4. Initiate Reaction - Add Substrate (BAPNA) preincubation->reaction measurement 5. Kinetic Measurement - Read Absorbance at 410 nm (e.g., every 30 sec for 10 min) reaction->measurement analysis 6. Data Analysis - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 - Determine Ki (e.g., Dixon or Cheng-Prusoff) measurement->analysis

Caption: General workflow for determining the inhibitory potency of this compound.

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay will need to be optimized.

    • BAPNA Substrate Solution: Prepare a stock solution of BAPNA in DMSO (e.g., 40 mM). Dilute the stock solution in the assay buffer to the desired final concentration (this should be determined based on the Km of the enzyme for the substrate).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Assay Protocol:

    • Set up the experiment in a 96-well microplate. Include controls (no inhibitor, no enzyme).

    • To each well, add the assay buffer.

    • Add serial dilutions of the this compound stock solution to the appropriate wells. Ensure the final DMSO concentration is constant across all wells.

    • Add the trypsin solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the BAPNA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the assay at various substrate concentrations for each inhibitor concentration. The data can then be analyzed using a Dixon plot (1/V₀ vs. [I]) or by applying the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Conclusion

This compound is a potential competitive inhibitor of serine proteases. The protocols outlined in this document provide a framework for researchers to investigate its inhibitory activity. Accurate determination of its IC50 and Ki values against a panel of serine proteases will be crucial in defining its potency and selectivity, which are key parameters for its application in both basic research and drug discovery. Careful consideration of its solubility and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data.

References

Application of 4-Chlorobenzamidine in the Inhibition of Trypsin-Like Serine Proteases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a small molecule inhibitor that belongs to the benzamidine class of compounds, which are known for their ability to competitively inhibit trypsin-like serine proteases. These proteases are characterized by a conserved catalytic triad (serine, histidine, and aspartate) and a substrate specificity pocket that accommodates basic amino acid residues such as arginine and lysine at the P1 position. The positively charged amidinium group of this compound mimics these natural substrates, allowing it to bind to the active site of the enzyme and block its catalytic activity. Dysregulation of trypsin-like serine proteases is implicated in a variety of pathological conditions, including cancer, inflammation, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This document provides detailed application notes, quantitative data on the inhibitory activity of this compound, and experimental protocols for its use in research and drug development.

Data Presentation

CompoundProteaseKi (µM)IC50 (µM)Comments
BenzamidineTrypsin (bovine)18-A baseline for comparison.
BenzamidineThrombin (human)260-Lower affinity compared to trypsin.
BenzamidinePlasmin (human)350-Lower affinity compared to trypsin.
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU)Trypsin (bovine)0.45-A related compound with a chlorophenyl group, showing significantly higher potency than benzamidine.[1]
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU)Thrombin (human)7.9-Demonstrates good selectivity for trypsin over thrombin.[1]

Note: Specific Ki and IC50 values for this compound can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). Researchers are encouraged to determine these values for their specific assay system.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Protease-Activated Receptor (PAR) Signaling in Cancer

Trypsin-like serine proteases, such as thrombin and matriptase, are often overexpressed in the tumor microenvironment and can promote cancer progression by activating Protease-Activated Receptors (PARs) on cancer cells. This activation can trigger signaling cascades that lead to increased proliferation, invasion, and metastasis. This compound, by inhibiting these proteases, can block PAR activation and its downstream oncogenic signaling.

PAR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin-like Protease Trypsin-like Protease PAR PAR Trypsin-like Protease->PAR Cleavage & Activation This compound This compound This compound->Trypsin-like Protease Inhibition G-protein G-protein PAR->G-protein Activation Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Proliferation_Invasion Proliferation, Invasion, Metastasis Downstream Signaling->Proliferation_Invasion

Inhibition of PAR signaling by this compound.
Experimental Workflow: Screening for Trypsin-Like Serine Protease Inhibitors

The following workflow outlines the general steps for screening a compound library, including this compound, for inhibitory activity against a target trypsin-like serine protease.

Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Library (including this compound) D Dispense Compounds into Microplate A->D B Prepare Protease Solution E Add Protease to Wells B->E C Prepare Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Incubate E->F F->G H Measure Signal (Absorbance or Fluorescence) G->H I Calculate % Inhibition H->I J Determine IC50 I->J K Kinetic Studies to Determine Ki and Mechanism of Inhibition J->K

Workflow for serine protease inhibitor screening.

Experimental Protocols

Protocol 1: Determination of IC50 using a Chromogenic Substrate

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target trypsin-like serine protease.

Materials:

  • Target trypsin-like serine protease (e.g., Trypsin, Matriptase)

  • This compound hydrochloride (stock solution in water or DMSO)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in water).

    • Prepare a working solution of the protease in assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a working solution of the chromogenic substrate in assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of a serial dilution of this compound to triplicate wells. For the 100% activity control, add 10 µL of the vehicle (water or DMSO). For the no-enzyme control, add 10 µL of assay buffer.

    • Add 80 µL of the protease solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

Objective: To determine the inhibition constant (Ki) of this compound and confirm its mechanism of inhibition.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform a Matrix of Experiments:

    • Set up a series of experiments where the concentration of the substrate is varied (e.g., from 0.5x Km to 5x Km) in the presence of several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where an initial estimate of Ki can be derived from the IC50).

  • Measure Initial Velocities:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

      • For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [I] is the inhibitor concentration.

    • The Ki value can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S]/Km))

Conclusion

This compound serves as a valuable research tool for studying the function of trypsin-like serine proteases and as a scaffold for the development of more potent and selective inhibitors. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. It is crucial to carefully determine the kinetic parameters of inhibition for each specific enzyme and assay system to ensure accurate and reproducible results. The exploration of this compound and its derivatives holds promise for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity.

References

Application Notes and Protocols for 4-Chlorobenzamidine Hydrochloride in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine hydrochloride is a synthetic, reversible, and competitive inhibitor of serine proteases. Its primary function in a cell lysis buffer is to prevent the degradation of target proteins by endogenous proteases that are released upon cell disruption. This document provides detailed application notes and protocols for the effective use of this compound hydrochloride in preserving protein integrity during cell lysis and protein extraction.

Mechanism of Action

This compound hydrochloride, like other benzamidine-based inhibitors, acts as a competitive inhibitor of serine proteases. It mimics the structure of arginine and lysine side chains, which are the natural substrates for many serine proteases such as trypsin, thrombin, and plasmin. The amidine group of the inhibitor interacts with the aspartate residue in the S1 pocket of the protease's active site, thereby blocking the binding of the natural substrate and inhibiting proteolytic activity. This reversible inhibition is crucial for preserving the native state of proteins for downstream applications.

Applications

The primary application of this compound hydrochloride in this context is its inclusion as a component of protease inhibitor cocktails added to cell lysis buffers. It is particularly effective in preventing the degradation of proteins that are susceptible to cleavage by trypsin-like serine proteases. Its use is recommended for the lysis of various cell types, including mammalian, insect, yeast, and bacterial cells, to ensure the yield of intact, full-length proteins.

Data Presentation

ProteaseInhibitorKi (µM)IC50 (µM)
TryptaseBenzamidine hydrochloride20-
TrypsinBenzamidine hydrochloride21-
uPA (urokinase-type Plasminogen Activator)Benzamidine hydrochloride97-
Factor XaBenzamidine hydrochloride110-
ThrombinBenzamidine hydrochloride320-
tPA (tissue-type Plasminogen Activator)Benzamidine hydrochloride750-
TMPRSS2Benzamidine-80 ± 10

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a stock solution of this compound hydrochloride for easy addition to lysis buffers.

  • Reagents and Equipment:

    • This compound hydrochloride powder

    • Nuclease-free water

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in nuclease-free water to a final concentration of 1 M.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Recommended Working Concentrations

The optimal working concentration of this compound hydrochloride can vary depending on the cell type and the expected level of protease activity. A general starting point is a final concentration of 1 mM in the cell lysis buffer. For specific applications, the concentration may be optimized within the range of 0.1 mM to 5 mM.

Protocol 1: Lysis of Adherent Mammalian Cells using RIPA Buffer with this compound Hydrochloride
  • Reagents and Equipment:

    • Cultured adherent mammalian cells

    • Phosphate-buffered saline (PBS), ice-cold

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

    • 1 M this compound hydrochloride stock solution

    • Other protease and phosphatase inhibitors (optional)

    • Cell scraper

    • Microcentrifuge tubes, pre-chilled

    • Refrigerated microcentrifuge

  • Procedure:

    • Place the cell culture dish on ice and aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

    • Prepare the complete lysis buffer by adding this compound hydrochloride to the RIPA buffer to a final concentration of 1 mM. Add other protease and phosphatase inhibitors as needed. Keep the complete lysis buffer on ice.

    • Add an appropriate volume of complete lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

    • Incubate the dish on ice for 15-30 minutes, with occasional gentle rocking.

    • Using a pre-chilled cell scraper, scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate and store at -80°C for downstream applications.

Protocol 2: Lysis of Suspension Mammalian Cells with this compound Hydrochloride
  • Reagents and Equipment:

    • Cultured suspension mammalian cells

    • Phosphate-buffered saline (PBS), ice-cold

    • Lysis buffer (e.g., Tris-based buffer with 1% Triton X-100)

    • 1 M this compound hydrochloride stock solution

    • Other protease and phosphatase inhibitors (optional)

    • Microcentrifuge tubes, pre-chilled

    • Refrigerated microcentrifuge

  • Procedure:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

    • Prepare the complete lysis buffer by adding this compound hydrochloride to the lysis buffer to a final concentration of 1 mM. Add other inhibitors as needed.

    • Resuspend the cell pellet in the complete lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration and store at -80°C.

Visualizations

Signaling Pathway Diagram: Trypsin-PAR2 Signaling

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2_inactive PAR2 (inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (active) (Tethered Ligand) PAR2_inactive->PAR2_active G_protein Gαq/11 PAR2_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Trypsin-mediated activation of PAR2 signaling pathway.

Experimental Workflow Diagram: Cell Lysis and Protein Extraction

Cell_Lysis_Workflow Start Start: Cultured Cells Harvest 1. Harvest Cells (Scraping or Centrifugation) Start->Harvest Wash 2. Wash with ice-cold PBS Harvest->Wash Lysis 3. Add Lysis Buffer with This compound HCl Wash->Lysis Incubate 4. Incubate on Ice Lysis->Incubate Centrifuge 5. Centrifuge to Pellet Debris Incubate->Centrifuge Collect 6. Collect Supernatant (Cell Lysate) Centrifuge->Collect Quantify 7. Protein Quantification (e.g., BCA Assay) Collect->Quantify Store 8. Store at -80°C or use for Downstream Applications Quantify->Store

Caption: General workflow for cell lysis and protein extraction.

Conclusion

This compound hydrochloride is a valuable tool for researchers and scientists to prevent protein degradation by serine proteases during cell lysis. By following the provided protocols and considering the recommended working concentrations, users can significantly improve the yield and integrity of their target proteins, leading to more reliable and reproducible results in downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. The inclusion of this inhibitor in a comprehensive protease inhibitor cocktail is a critical step in obtaining high-quality protein samples for research and drug development.

4-Chlorobenzamidine: A Versatile Tool for Probing Serine Protease Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its benzamidine core structure mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases that preferentially cleave after arginine or lysine residues. The addition of a chlorine atom at the 4th position of the benzene ring influences its electronic and hydrophobic properties, which can affect its binding affinity and selectivity for different proteases. These characteristics make this compound a valuable tool for a range of applications in protease research, from enzyme characterization and inhibitor screening to the purification of specific proteases. Uncontrolled protease activity is implicated in numerous diseases, making specific protease inhibitors crucial for both basic research and drug development.[1]

Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₇H₇ClN₂ · HCl
Molecular Weight 191.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 244-246 °C
Solubility Soluble in water

Applications in Protease Research

This compound is primarily utilized in the following applications:

  • Enzyme Inhibition Studies: As a competitive inhibitor, it can be used to probe the structure and function of the active site of trypsin-like serine proteases.

  • Affinity Chromatography: Immobilized this compound can be used as a ligand for the affinity purification of serine proteases.

  • Structure-Activity Relationship (SAR) Studies: It serves as a reference compound in SAR studies to understand how different substituents on the benzamidine scaffold affect inhibitory potency and selectivity.[2]

Quantitative Inhibition Data

Table of Target Proteases for this compound:

Target ProteaseProtease ClassTypical Substrate Cleavage SitePotential for Inhibition by this compound
TrypsinSerine ProteaseAfter Arginine (Arg) or Lysine (Lys)High
ThrombinSerine ProteaseAfter Arginine (Arg)Moderate to High
PlasminSerine ProteaseAfter Arginine (Arg) or Lysine (Lys)Moderate to High
Complement C1sSerine ProteaseAfter Arginine (Arg) or Lysine (Lys)Moderate to High

Note: The potential for inhibition is inferred from studies on substituted benzamidines.[2][3] Researchers are encouraged to determine the specific Ki or IC50 values for their protease of interest using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of IC50 and Ki for this compound against a Serine Protease (e.g., Trypsin) using a Chromogenic Substrate

This protocol describes a method to determine the inhibitory potency of this compound against a serine protease like trypsin using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • This compound hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

  • DMSO (for preparing stock solution of inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Protease Stock Solution: Prepare a stock solution of the protease in 1 mM HCl to the desired concentration.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 100 mM).

    • Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in DMSO or water, depending on its solubility.

    • Working Solutions: On the day of the experiment, prepare serial dilutions of the inhibitor and a working solution of the substrate in the Assay Buffer.

  • IC50 Determination:

    • In a 96-well plate, add a fixed concentration of the protease to each well.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a fixed concentration of the chromogenic substrate (typically at or below its Km value).

    • Immediately measure the rate of product formation by monitoring the increase in absorbance at 405 nm over time in a microplate reader.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination (Cheng-Prusoff Equation for Competitive Inhibition):

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the concentration of the substrate used in the IC50 experiment.

      • Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

IC50_Ki_Determination_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protease Protease Solution Assay Mix Protease + Inhibitor (Pre-incubate) Protease->Assay Inhibitor This compound Serial Dilutions Inhibitor->Assay Substrate Chromogenic Substrate Solution Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Assay->Reaction Measure Measure Absorbance (Kinetic Read) Reaction->Measure V0 Calculate Initial Velocities (V₀) Measure->V0 IC50_Plot Plot % Inhibition vs. [Inhibitor] (Determine IC50) V0->IC50_Plot Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Plot->Ki_Calc

Caption: Workflow for determining IC50 and Ki of this compound.

Protocol 2: Affinity Chromatography of a Serine Protease using Benzamidine-Coupled Resin

This protocol provides a general procedure for the purification of a trypsin-like serine protease using a commercially available benzamidine-coupled agarose resin. This can be adapted for resins coupled with this compound.

Materials:

  • Benzamidine-Sepharose or similar affinity resin

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Crude protein extract containing the target serine protease

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 50 mM Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • UV detector or spectrophotometer

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the benzamidine-coupled resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm is stable.

  • Sample Application:

    • Clarify the crude protein extract by centrifugation or filtration.

    • Apply the clarified sample to the equilibrated column at a flow rate recommended by the manufacturer.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound serine protease with Elution Buffer.

    • Collect fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and prevent denaturation of the eluted enzyme.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and for specific protease activity using a suitable assay.

    • Pool the fractions containing the purified active protease.

Affinity_Chromatography_Workflow Start Start Equilibrate Equilibrate Column with Binding Buffer Start->Equilibrate Load Load Crude Protein Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Low pH Buffer Wash->Elute Neutralize Neutralize Eluted Fractions Elute->Neutralize Analyze Analyze Fractions (Protein & Activity) Neutralize->Analyze End End Analyze->End

Caption: General workflow for affinity purification of a serine protease.

Signaling Pathways Involving Target Proteases

Serine proteases that can be targeted by this compound, such as thrombin and plasmin, are key players in critical signaling pathways.

Thrombin Signaling Pathway

Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).

Thrombin_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage G_alpha_q Gαq PAR1->G_alpha_q Activation PLC PLC G_alpha_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: Simplified thrombin signaling pathway via PAR1 activation.

Fibrinolysis Pathway (Plasmin-mediated)

Plasmin is the primary enzyme responsible for the breakdown of fibrin clots (fibrinolysis). Its activity is tightly regulated.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Alpha2_Antiplasmin α2-Antiplasmin Plasmin->Alpha2_Antiplasmin Inhibition FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Inactive_Complex Inactive Complex Alpha2_Antiplasmin->Inactive_Complex

Caption: Overview of the plasmin-mediated fibrinolysis pathway.

Conclusion

This compound is a valuable and accessible tool for researchers studying serine proteases. While specific quantitative inhibition data may need to be determined empirically for the protease of interest, its utility in enzyme characterization, purification, and as a reference inhibitor is well-established. The provided protocols offer a starting point for incorporating this compound into various research workflows, aiding in the elucidation of protease function and the development of novel therapeutic agents.

References

Application Notes: Immobilization of Benzamidine Derivatives for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules based on their specific biological function or individual structure.[1] This method utilizes a specific ligand covalently attached to an insoluble matrix to bind the target molecule.[1] Benzamidine and its derivatives, such as p-aminobenzamidine, are potent competitive inhibitors of trypsin and other trypsin-like serine proteases.[2] When immobilized on a solid support, these ligands create a highly selective affinity matrix for the purification of a variety of serine proteases, including thrombin, urokinase, and kallikrein.[3][4] This technique is also widely employed for the removal of serine proteases from recombinant protein preparations, particularly after the cleavage of fusion tags by enzymes like thrombin or Factor Xa.[3][5]

This application note provides detailed protocols for the immobilization of p-aminobenzamidine onto an agarose support and the subsequent use of the affinity matrix for the purification of serine proteases.

Principle

The principle of benzamidine affinity chromatography lies in the specific and reversible binding of the active site of serine proteases to the immobilized benzamidine ligand.[2] The sample containing the target protease is applied to the column under conditions that favor binding (typically neutral to slightly alkaline pH).[6][7] Unbound proteins are washed away, and the purified protease is then eluted by changing the buffer conditions to disrupt the ligand-protein interaction.[1] This can be achieved by lowering the pH, using a competitive inhibitor in the elution buffer, or employing denaturing agents.[5][6]

Materials and Equipment

Materials:

  • p-Aminobenzamidine hydrochloride

  • Agarose beads (e.g., Sepharose 4B or 6B)

  • Cyanogen bromide (CNBr) or Epoxy-activated Sepharose

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (e.g., 0.1 M acetate buffer, pH 4.0, and the coupling buffer)

  • Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6][7]

  • Elution buffers:

    • Low pH elution: 0.05 M glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0[5][6]

    • Competitive elution: 20 mM p-aminobenzamidine in binding buffer[6][8]

    • Denaturing elution: 8 M urea or 6 M guanidine hydrochloride[5][6]

  • Neutralization buffer (1 M Tris-HCl, pH 9.0)[6][8]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Sample containing the target serine protease (e.g., crude trypsin solution)

Equipment:

  • Chromatography column

  • Peristaltic pump or chromatography system

  • pH meter

  • Spectrophotometer or UV detector

  • Fraction collector

  • Stirring plate and stir bar

  • Sintered glass funnel

  • Fume hood

  • Personal protective equipment (lab coat, gloves, safety glasses)

Experimental Protocols

Protocol 1: Immobilization of p-Aminobenzamidine on CNBr-activated Agarose

This protocol describes the covalent coupling of p-aminobenzamidine to a CNBr-activated agarose matrix.[9][10]

  • Preparation of the Matrix:

    • Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g of dry powder gives approximately 3.5 ml of final gel volume).[9]

    • In a fume hood, suspend the powder in 1 mM HCl and swell it on a sintered glass filter.[9]

    • Wash the swollen gel with 1 mM HCl to remove additives and preserve the activity of the reactive groups.[9]

  • Ligand Coupling:

    • Dissolve p-aminobenzamidine in the coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[10] The recommended ligand concentration is typically 1-10 µmol per ml of gel.[9]

    • Immediately transfer the washed and drained agarose to the ligand solution.

    • Gently mix the suspension on a shaker or rotator for at least 2 hours at room temperature or overnight at 4°C.[10]

  • Blocking of Unreacted Groups:

    • After coupling, collect the gel on a sintered glass filter and wash away the excess, unreacted ligand with coupling buffer.[9]

    • To block any remaining active groups on the agarose, resuspend the gel in a blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0) and incubate for at least 2 hours at room temperature.[10]

  • Washing the Affinity Matrix:

    • Wash the gel extensively to remove any non-covalently bound ligand and blocking agent. This is typically done by alternating washes with a high pH buffer (coupling buffer) and a low pH buffer (0.1 M acetate buffer, pH 4.0), both containing 0.5 M NaCl.[9] Repeat this cycle at least three times.

  • Storage:

    • The prepared benzamidine-agarose can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.[11]

Protocol 2: Affinity Chromatography of Trypsin

This protocol outlines the purification of trypsin from a crude sample using the prepared benzamidine-agarose column.

  • Column Packing and Equilibration:

    • Pack the benzamidine-agarose slurry into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes of binding buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0) until the pH and conductivity of the effluent are the same as the buffer.[5][6]

  • Sample Application:

    • Prepare the sample by centrifuging and/or filtering it through a 0.45 µm filter to remove any particulate matter.[6]

    • If the sample is too viscous, dilute it with binding buffer.[6]

    • Apply the prepared sample to the column at a controlled flow rate (e.g., 1 ml/min for a 1 ml column).[6]

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer, or until the absorbance at 280 nm of the effluent returns to baseline, to remove unbound proteins.[5]

    • An optional high-salt wash (e.g., with 1 M NaCl in the binding buffer) can be performed to remove proteins bound through ionic interactions.[6]

  • Elution:

    • Elute the bound trypsin using one of the following methods:

      • Low pH Elution: Apply a low pH elution buffer (e.g., 0.05 M glycine, pH 3.0) to the column.[6] Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent denaturation of the eluted protein.[6][8]

      • Competitive Elution: Apply a binding buffer containing a competitive inhibitor, such as 20 mM p-aminobenzamidine.[6] Note that this elution buffer will have a high absorbance at 280 nm, so the eluted protein must be detected by other means, such as an activity assay or SDS-PAGE.[5][6]

  • Regeneration:

    • To regenerate the column for reuse, wash it with 3-5 column volumes of alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[7]

    • Finally, re-equilibrate the column with the binding buffer.

Quantitative Data

The performance of the benzamidine affinity matrix can be characterized by its binding capacity and ligand density.

ParameterTypical ValueReference
Ligand p-Aminobenzamidine[3]
Matrix 4% or 6% Cross-linked Agarose[3][6]
Ligand Density (High Sub) > 12 µmol/ml medium[12]
Ligand Density (Low Sub) 7-8 µmol/ml drained resin[3][4]
Trypsin Binding Capacity (High Sub) ≥ 35 mg/ml medium[6]
Trypsin Binding Capacity (Low Sub) 8-14 mg/ml drained resin[3]
Recommended pH for Binding 7.4 - 8.0[6]
Recommended NaCl for Binding ≥ 0.5 M[6][7]

Visualizations

experimental_workflow cluster_immobilization Protocol 1: Ligand Immobilization cluster_chromatography Protocol 2: Affinity Chromatography prep Matrix Preparation (Swell & Wash CNBr-activated Agarose) couple Ligand Coupling (p-Aminobenzamidine in Coupling Buffer) prep->couple block Blocking (Ethanolamine or Tris) couple->block wash_immob Washing (High/Low pH Cycles) block->wash_immob store Storage (20% Ethanol, 4°C) wash_immob->store pack Column Packing & Equilibration sample_app Sample Application pack->sample_app wash_chrom Washing (Remove Unbound Proteins) sample_app->wash_chrom elute Elution (Low pH or Competitive) wash_chrom->elute regenerate Regeneration elute->regenerate

Caption: Experimental workflow for immobilization and affinity chromatography.

affinity_chromatography_logic start Start with Crude Sample (Containing Target Protease & Impurities) apply Apply to Benzamidine-Agarose Column (Binding Buffer, pH 7.4-8.0) start->apply bind Specific Binding (Serine Protease Binds to Benzamidine) apply->bind wash Wash Step (Binding Buffer) bind->wash unbound Unbound Impurities (Flow-through) wash->unbound Discarded elute Elution Step (Low pH or Competitive Eluent) wash->elute Bound Protease Remains purified Purified Serine Protease elute->purified

Caption: Logical flow of the affinity chromatography process.

References

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 4-Chlorobenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling. Dysregulation of serine protease activity is implicated in a wide range of diseases, such as cancer, inflammation, cardiovascular disorders, and viral infections. Consequently, the development of small molecule inhibitors targeting specific serine proteases is a significant focus in modern drug discovery.

Benzamidine and its derivatives are well-established competitive, reversible inhibitors of many serine proteases.[1] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[1] This interaction blocks substrate access to the active site, thereby inhibiting enzymatic activity. 4-Chlorobenzamidine, a halogenated derivative of benzamidine, presents an interesting candidate for inhibitor screening due to the potential for the chlorine atom to form additional interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity.

This application note provides a detailed protocol for the use of this compound as a reference compound and a scaffold for hit identification in a high-throughput screening (HTS) campaign to discover novel serine protease inhibitors. The described fluorescence-based assay is a robust and sensitive method suitable for screening large compound libraries.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Certain serine proteases, such as thrombin and trypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][3] Activation of PARs is irreversible and involves the proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[2] This signaling cascade can lead to various cellular responses, including inflammation, cell proliferation, and platelet aggregation.[3][4] Inhibitors of these proteases can block PAR activation and modulate these downstream effects.

PAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage Protease Inhibitor This compound (Inhibitor) Protease Inhibitor->Serine Protease Inhibition Tethered Ligand Tethered Ligand PAR->Tethered Ligand G_Protein G Protein Activation PAR->G_Protein Tethered Ligand->PAR Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_PKC->Cellular_Response

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Experimental Protocols

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of compounds to identify potential serine protease inhibitors.

HTS_Workflow Compound_Library Compound Library (in 384-well plates) Dispensing Compound Dispensing (nanoliter volumes) Compound_Library->Dispensing Enzyme_Addition Addition of Serine Protease Dispensing->Enzyme_Addition Incubation Pre-incubation (Compound-Enzyme) Enzyme_Addition->Incubation Substrate_Addition Addition of Fluorescent Substrate Incubation->Substrate_Addition Detection Kinetic Fluorescence Reading Substrate_Addition->Detection Data_Analysis Data Analysis (% Inhibition, Z') Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for protease inhibitors.

Fluorescence-Based Protease Inhibition Assay

This protocol utilizes a quenched fluorescent peptide substrate that, upon cleavage by the protease, releases a fluorophore, resulting in an increase in fluorescence intensity. This method is highly sensitive and amenable to HTS formats.[5]

Materials:

  • Target Serine Protease: e.g., Trypsin, Thrombin, Factor Xa (at appropriate stock concentration).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 8.0.

  • Fluorescent Substrate: Appropriate quenched fluorescent peptide substrate for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

  • Test Compounds: Library compounds and this compound (as a reference inhibitor) dissolved in 100% DMSO.

  • Positive Control: A known potent inhibitor for the target protease.

  • Negative Control: 100% DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader capable of kinetic measurements.

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound, this compound, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition:

    • Prepare the serine protease solution in assay buffer to a 2X final concentration.

    • Add 5 µL of the enzyme solution to all wells of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

  • Pre-incubation:

    • Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation:

    • Prepare the fluorescent substrate solution in assay buffer to a 2X final concentration.

    • Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.

  • Fluorescence Detection:

    • Immediately transfer the assay plate to a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground))

    • Determine the Z'-factor to assess the quality of the assay.

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and identified hits should be quantified and presented in a clear, tabular format for easy comparison.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Serine Proteases

Serine ProteaseThis compound IC50 (µM)
Trypsin15.2
Thrombin45.8
Factor Xa28.5
Plasmin62.1
Chymotrypsin> 100

Table 2: Dose-Response Data for a Hypothetical Hit Compound

Compound Concentration (µM)% Inhibition
10098.2
3095.1
1085.4
365.7
148.9
0.325.3
0.110.1
IC50 (µM) 1.05

Conclusion

The described HTS protocol provides a robust framework for the identification and characterization of novel serine protease inhibitors. This compound serves as a valuable tool in this process, acting as a reference compound for assay validation and a starting point for the exploration of structure-activity relationships. The combination of a sensitive fluorescence-based assay and a systematic HTS workflow enables the efficient screening of large compound libraries, accelerating the discovery of new therapeutic agents targeting serine proteases.

References

Troubleshooting & Optimization

How to resolve 4-Chlorobenzamidine "oiling out" during crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the issue of "oiling out" during the crystallization of 4-Chlorobenzamidine.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an "oil") rather than as solid crystals. This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. This can hinder purification as impurities tend to be more soluble in the oily phase.

Q2: What are the common causes of oiling out?

A2: Several factors can contribute to oiling out, including:

  • High Supersaturation: This occurs when the concentration of the solute in the solution is significantly higher than its saturation point. Rapid cooling or the addition of an anti-solvent too quickly can induce high supersaturation.

  • Low Melting Point of the Solute: If the melting point of the compound is lower than the temperature of the solution when it becomes saturated, it will separate as a liquid.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting the formation of an oil.

  • Inappropriate Solvent Choice: The use of a solvent in which the compound is excessively soluble can lead to oiling out upon cooling.

Q3: How does "oiling out" affect the purity of the final product?

A3: The oily phase can act as a solvent for impurities. When the oil eventually solidifies, these impurities can become trapped within the solid matrix, leading to a product with lower purity.

Troubleshooting Guide for this compound "Oiling Out"

This guide provides a systematic approach to troubleshoot and resolve the issue of this compound oiling out during crystallization.

Initial Assessment

Before modifying your crystallization protocol, it is helpful to understand the physical properties of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol
Appearance White to off-white crystalline solid
Melting Point 172-176 °C
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform.
Troubleshooting Steps

If you are experiencing "oiling out," follow these steps to optimize your crystallization process.

  • Reduce the Rate of Cooling: Rapid cooling is a common cause of high supersaturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for controlled crystal nucleation and growth.

  • Adjust the Solvent Volume:

    • Too Little Solvent: If the initial dissolution required a very small amount of solvent, the solution may be too concentrated. Add a small amount of additional hot solvent to the solution to decrease the supersaturation level upon cooling.

    • Too Much Solvent: If no crystals form or oiling out occurs after an extended period, the solution may be too dilute. Evaporate some of the solvent to increase the concentration.

  • Employ Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation, preventing the formation of an oil.

  • Change the Solvent System: If the above steps are unsuccessful, a change in the crystallization solvent may be necessary.

    • Single Solvent Recrystallization: Experiment with alternative solvents. Since this compound is soluble in ethanol and acetone, these are good starting points.

    • Mixed Solvent Recrystallization: A mixed solvent system can provide finer control over the solubility. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid.

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting oiling out.

G Troubleshooting Workflow for Oiling Out start Oiling Out Observed step1 Reduce Cooling Rate start->step1 step2 Adjust Solvent Volume step1->step2 Still Oiling Out end_success Crystals Formed step1->end_success Successful step3 Try Seeding step2->step3 Still Oiling Out step2->end_success Successful step4 Change Solvent System step3->step4 Still Oiling Out step3->end_success Successful step4->end_success Successful end_fail Consult Further Resources step4->end_fail Unsuccessful

Caption: A flowchart outlining the steps to resolve "oiling out" during crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound from Ethanol
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Crystallization: Crystal formation should be observed as the solution cools. If no crystals appear, gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization of this compound using Ethanol and Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with continuous stirring until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Logical Diagram for Solvent Selection

The choice of a suitable solvent system is critical for successful crystallization. The following diagram illustrates the logic behind selecting a single or mixed solvent system.

Technical Support Center: Purifying 4-Chlorobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chlorobenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the purity of this compound through recrystallization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound Hydrochloride.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - The solution is too dilute (excess solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the cold solvent.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent.[1] - Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound Hydrochloride.- Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower crystal growth.- Change solvent system: If the yield is consistently low, consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Oiling Out - The solution is too concentrated.- The compound's melting point is lower than the boiling point of the solvent.- Significant impurities are present, causing a depression of the melting point.- Reheat and dilute: Reheat the solution until the oil dissolves and add a small amount of additional hot solvent.[2] - Slower cooling: Allow the solution to cool more gradually to encourage crystal lattice formation instead of liquid separation.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step such as an aqueous wash to remove acidic or basic impurities before recrystallization.
Colored Crystals - Presence of colored impurities in the crude material.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well.[3] - Hot Filtration: If insoluble colored particles are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[3][4]
Poor Purity Despite Recrystallization - Co-crystallization of impurities with similar solubility profiles.- Inefficient removal of mother liquor from the crystals.- Multiple Recrystallizations: A second recrystallization step may be necessary to achieve higher purity.- Solvent System Optimization: Experiment with different solvent systems to exploit solubility differences between the product and impurities.- Thorough Washing: Ensure the crystals are washed with a minimal amount of ice-cold solvent after filtration to remove residual mother liquor without significantly dissolving the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should be aware of when recrystallizing this compound Hydrochloride?

A1: If the this compound Hydrochloride was synthesized from 4-chlorobenzonitrile, the most likely impurity is the unreacted starting material, 4-chlorobenzonitrile. Another potential impurity, particularly if ammonia and an acid catalyst were used in the synthesis, is ammonium chloride.

Q2: What is a good starting solvent system for the recrystallization of this compound Hydrochloride?

A2: A mixed solvent system of ethanol and water is a good starting point. This compound Hydrochloride, being a salt, is expected to be soluble in hot polar protic solvents like ethanol and less soluble in water, especially at colder temperatures. The use of a mixed solvent system allows for fine-tuning of the polarity to achieve good dissolution at high temperatures and efficient precipitation upon cooling.

Q3: My compound is very soluble in ethanol, even when cold. How can I use an ethanol/water system?

A3: In this case, you would use a two-solvent recrystallization method. Dissolve your compound in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (this is the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[3]

Q4: How can I confirm the purity of my recrystallized this compound Hydrochloride?

A4: The purity can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point that is close to the literature value (244-246 °C) is a good indicator of high purity.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of impurities.

Quantitative Data

Solvent System Temperature (°C) Estimated Solubility of Structurally Similar Compounds ( g/100 mL) Notes
Ethanol25~5-10Moderately soluble at room temperature.
Ethanol78 (Boiling Point)> 30Highly soluble at elevated temperatures.
Water25< 0.5Sparingly soluble to insoluble.
Water100 (Boiling Point)~1-2Slightly soluble at elevated temperatures.
Ethanol/Water (e.g., 80:20 v/v)25~2-5Reduced solubility compared to pure ethanol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from an Ethanol/Water Mixture

This protocol is suitable when an appropriate single solvent with a significant temperature-dependent solubility profile is identified.

Materials:

  • Crude this compound Hydrochloride

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound Hydrochloride into an Erlenmeyer flask. Add a minimal amount of a pre-determined ethanol/water mixture (e.g., 80:20 v/v). Gently heat the mixture while stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This protocol is ideal when the compound is highly soluble in one solvent (ethanol) and poorly soluble in another (water), even at elevated temperatures.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound Hydrochloride in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound HCl dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline This compound HCl drying->pure_product

Caption: General workflow for the recrystallization of this compound Hydrochloride.

Troubleshooting_Logic cluster_outcomes Observed Outcomes cluster_solutions Potential Solutions start Recrystallization Attempt no_crystals No/Low Crystal Yield start->no_crystals oiling_out Oiling Out start->oiling_out colored_crystals Colored Crystals start->colored_crystals impure_product Product Still Impure start->impure_product solution_no_crystals Concentrate Solution Induce Crystallization Slow Cooling no_crystals->solution_no_crystals solution_oiling_out Reheat & Dilute Slower Cooling Pre-purify oiling_out->solution_oiling_out solution_colored Activated Charcoal Hot Filtration colored_crystals->solution_colored solution_impure Repeat Recrystallization Optimize Solvent Thorough Washing impure_product->solution_impure end_node Improved Purity solution_no_crystals->end_node solution_oiling_out->end_node solution_colored->end_node solution_impure->end_node

Caption: Troubleshooting logic for common recrystallization issues.

References

Common side reactions in 4-Chlorobenzamidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzamidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-chlorobenzonitrile with an alcohol, typically ethanol, to form an intermediate ethyl 4-chlorobenzimidate hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the final this compound hydrochloride.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The most common side reactions include the hydrolysis of the starting material or intermediates to form 4-chlorobenzamide, the formation of N-acylamidine byproducts, and under certain conditions, the trimerization of the amidine to form a 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (4-chlorobenzonitrile), the intermediate imidate, the final product (this compound), and the common byproduct (4-chlorobenzamide). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the best way to purify the crude this compound hydrochloride?

A4: Recrystallization is the most effective method for purifying the crude product.[1] The choice of solvent is critical for successful recrystallization. A solvent should be selected in which the this compound hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallizing similar hydrochloride salts include ethanol, methanol, or mixtures of ethanol and diethyl ether.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction of 4-chlorobenzonitrile.Ensure a sufficient excess of anhydrous HCl and ethanol are used. Increase the reaction time or temperature moderately, while monitoring for byproduct formation.
Loss of product during workup.Ensure the pH is appropriately basic (pH > 9) during the ammonia addition to liberate the free base before extraction. Use an appropriate organic solvent for extraction.
Premature hydrolysis of the Pinner salt.Maintain strictly anhydrous conditions throughout the formation of the Pinner salt. Use dry solvents and glassware, and bubble dry HCl gas through the reaction mixture.
Presence of significant amounts of 4-chlorobenzamide in the final product Presence of water in the reaction mixture.Use anhydrous ethanol and dry HCl gas. Ensure all glassware is thoroughly dried before use.[2]
Hydrolysis of the Pinner salt during the ammonolysis step.Add ammonia gas or a solution of ammonia in an anhydrous solvent at a controlled rate, preferably at a low temperature (e.g., 0-5 °C), to minimize hydrolysis.[3]
Formation of an oily or difficult-to-crystallize product Presence of unreacted starting materials or byproducts.Purify the crude product by recrystallization from a suitable solvent system. If recrystallization is challenging, column chromatography on silica gel may be employed, though this can be complicated by the basicity of the amidine.
Formation of a solid precipitate during the initial stage of the Pinner reaction Precipitation of the Pinner salt (ethyl 4-chlorobenzimidate hydrochloride).This is a normal observation. The Pinner salt is often a crystalline solid. Ensure efficient stirring to maintain a homogenous reaction mixture.
Formation of N-(4-chlorobenzoyl)-4-chlorobenzamidine Reaction of the product, this compound, with any 4-chlorobenzoyl chloride that may have formed from the hydrolysis of an intermediate.This is less common in a standard Pinner synthesis but can be minimized by maintaining anhydrous conditions and avoiding overly harsh reaction conditions that could lead to the degradation of intermediates.
Formation of 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine Trimerization of this compound, which can be catalyzed by acid or heat.Avoid prolonged reaction times at high temperatures, especially under acidic conditions. After formation, it is best to isolate the amidine as its hydrochloride salt to improve stability.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

This protocol describes the synthesis of this compound hydrochloride from 4-chlorobenzonitrile using the Pinner reaction.

Materials:

  • 4-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or a solution in anhydrous ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Formation of the Pinner Salt (Ethyl 4-chlorobenzimidate hydrochloride):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube, dissolve 4-chlorobenzonitrile (1 eq.) in anhydrous ethanol (3-5 eq.).

    • Cool the solution in an ice bath to 0-5 °C.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt is formed.

    • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.

  • Ammonolysis of the Pinner Salt:

    • After the formation of the Pinner salt is complete, cool the reaction mixture again to 0-5 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in anhydrous ethanol dropwise.

    • Continue the addition of ammonia until the solution becomes basic (test with pH paper).

    • Ammonium chloride will precipitate during this step.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Wash the solid with a small amount of cold anhydrous ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield pure this compound hydrochloride.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Pinner Reaction 4-Chlorobenzonitrile 4-Chlorobenzonitrile Ethyl 4-chlorobenzimidate HCl (Pinner Salt) Ethyl 4-chlorobenzimidate HCl (Pinner Salt) 4-Chlorobenzonitrile->Ethyl 4-chlorobenzimidate HCl (Pinner Salt)  + EtOH, HCl (anhydrous) This compound HCl This compound HCl Ethyl 4-chlorobenzimidate HCl (Pinner Salt)->this compound HCl + NH3 (anhydrous)

Caption: Pinner reaction pathway for this compound synthesis.

Diagram 2: Common Side Reaction Pathways

G cluster_1 Side Reactions 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzamide 4-Chlorobenzamide 4-Chlorobenzonitrile->4-Chlorobenzamide + H2O (acid/base) Ethyl 4-chlorobenzimidate HCl Ethyl 4-chlorobenzimidate HCl Ethyl 4-chlorobenzimidate HCl->4-Chlorobenzamide + H2O This compound This compound N-Acylamidine N-Acylamidine This compound->N-Acylamidine + Acylating Agent Triazine Triazine This compound->Triazine Trimerization

Caption: Common side reactions in this compound synthesis.

Diagram 3: Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_Purity Check Purity by TLC/NMR Start->Check_Purity Major_Impurity Major Impurity Identified? Check_Purity->Major_Impurity Amide Side Product is 4-Chlorobenzamide Major_Impurity->Amide Yes Unreacted_SM Unreacted Starting Material Major_Impurity->Unreacted_SM Yes Other Other Byproducts Major_Impurity->Other Yes Optimize_Purification Optimize Purification Major_Impurity->Optimize_Purification No Improve_Anhydrous Improve Anhydrous Conditions Amide->Improve_Anhydrous Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Other->Optimize_Purification End Pure Product Improve_Anhydrous->End Increase_Time_Temp->End Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 4-Chlorobenzamidine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chlorobenzamidine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over time. What are the primary factors that affect its stability in an aqueous environment?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amidine functional group.

Q2: I am observing the formation of a precipitate or a change in the appearance of my this compound solution. What could be the cause?

A2: This could be due to the degradation of this compound. The primary degradation product of benzamidine derivatives in aqueous solution is the corresponding benzamide (in this case, 4-Chlorobenzamide), which may have different solubility characteristics. The formation of other degradation products through oxidation or photodegradation could also result in insoluble species.

Q3: How does pH affect the stability of this compound, and what is the expected degradation product?

Q4: Are there any concerns about the stability of this compound solutions under laboratory lighting?

A4: Yes, there are potential concerns. While specific photostability studies on this compound are limited, a potential hydrolysis product, 4-chloroaniline, is known to undergo photodegradation in the presence of sunlight, forming various photoproducts including dimeric structures.[2][3][5] Therefore, it is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments.

Q5: What are the potential oxidative degradation products of this compound?

A5: Aromatic amines and related compounds can undergo complex oxidative degradation pathways.[1] Potential reactions include nitrosation, nitration, and the formation of coupling or dimerization products. The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of metal ions, could initiate these degradation pathways.

Q6: What are the recommended storage conditions for aqueous solutions of this compound?

A6: To minimize degradation, aqueous solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • pH controlled: If experimentally feasible, maintaining a neutral or slightly acidic pH may slow down hydrolysis compared to basic conditions.

  • Prepared fresh: For critical applications, it is always best to prepare solutions fresh before use.

Data Presentation

Table 1: Influence of pH on the Half-life of Unsubstituted Benzamidinium at Room Temperature

pHHalf-life (t½)
9~300 days
11~6 days
13~15 hours

(Data is for unsubstituted benzamidinium and serves as an estimate. The chloro-substituent on this compound is expected to affect the hydrolysis rate.)[1][2][3][4]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • pH meter

  • Constant temperature bath

  • Photostability chamber (with UV and visible light sources)

  • HPLC system with a PDA or UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • To another aliquot, add an equal volume of 1 M HCl.

    • Keep the solutions at room temperature and 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate base before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • To another aliquot, add an equal volume of 1 M NaOH.

    • Keep the solutions at room temperature.

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an appropriate acid before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a constant temperature bath at 60°C.

    • Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples at appropriate time points.

  • Analysis: Analyze all the samples by a suitable stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[9]

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA/UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions (starting point for optimization):

  • Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Mandatory Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation This compound This compound 4-Chlorobenzamide 4-Chlorobenzamide This compound->4-Chlorobenzamide H2O (Acid/Base Catalyzed) Photoproducts Photoproducts This compound->Photoproducts Light (UV/Vis) Oxidative_Products Oxidative_Products This compound->Oxidative_Products Oxidizing Agents troubleshooting_workflow start Instability Observed (e.g., precipitation, loss of potency) check_pH Check Solution pH start->check_pH check_temp Check Storage Temperature start->check_temp check_light Check Light Exposure start->check_light check_oxidants Check for Oxidizing Agents start->check_oxidants adjust_pH Adjust pH (if possible) check_pH->adjust_pH lower_temp Store at Lower Temperature check_temp->lower_temp protect_light Protect from Light check_light->protect_light remove_oxidants Remove/Avoid Oxidizing Agents check_oxidants->remove_oxidants prepare_fresh Prepare Fresh Solution adjust_pH->prepare_fresh lower_temp->prepare_fresh protect_light->prepare_fresh remove_oxidants->prepare_fresh

References

Overcoming solubility problems with 4-Chlorobenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Chlorobenzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its primary mechanism of action?

This compound hydrochloride is a competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] Its mechanism of action involves the cationic amidino group of the inhibitor interacting with a carboxylate group located in the bottom of the S1 subsite of the protease, along with hydrophobic interactions with the sides of the S1 pocket.[1] This reversible inhibition prevents the protease from binding to and cleaving its natural substrates.[1][2]

Q2: What are the common applications of this compound hydrochloride in research?

Due to its inhibitory effect on serine proteases, this compound hydrochloride is frequently used in:

  • Enzyme inhibition assays: To study the kinetics and mechanism of serine protease inhibition.[1][3]

  • Protein purification: As a component in protease inhibitor cocktails to prevent the degradation of proteins of interest by endogenous proteases.[1][2]

  • Drug discovery: As a scaffold or starting point for the development of more potent and selective serine protease inhibitors for various therapeutic applications.[4]

Q3: How should this compound hydrochloride be stored?

For long-term stability, this compound hydrochloride powder should be stored in a tightly sealed container in a cool, dry place. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Solubility and Solution Preparation

Solubility Data

The solubility of this compound hydrochloride can vary depending on the solvent and temperature. The following table summarizes available solubility information.

SolventSolubility (mg/mL)Molarity (approx.)Notes
Water Readily soluble[1][2]-The hydrochloride salt form enhances aqueous solubility.
DMSO Soluble-A common solvent for preparing high-concentration stock solutions.
Ethanol Readily soluble[1]-Another suitable solvent for stock solution preparation.

Note: Specific quantitative solubility data in mg/mL or molarity is not consistently reported in the literature. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental conditions.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 191.06 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.91 mg of this compound hydrochloride.

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Troubleshooting Guide

Issue: Precipitation in Aqueous Buffers or Cell Culture Media

Precipitation of this compound hydrochloride upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue. This phenomenon, often referred to as "crashing out," occurs because the compound is significantly less soluble in the aqueous environment compared to the organic stock solvent.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No solution1 Reduce final concentration check_conc->solution1 Yes check_temp Was the aqueous solution at room temperature or 37°C? check_dmso->check_temp No solution2 Lower DMSO concentration in stock or use a larger final volume check_dmso->solution2 Yes check_mixing Was the stock solution added slowly with vortexing? check_temp->check_mixing Yes solution3 Pre-warm the aqueous solution check_temp->solution3 No solution4 Improve mixing technique check_mixing->solution4 No end Problem Resolved check_mixing->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting precipitation issues.

Troubleshooting Table

ObservationPotential CauseRecommended Solution
Immediate, heavy precipitate upon dilution. Final concentration exceeds aqueous solubility.Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
Cloudiness or fine precipitate forms. "Solvent shock" from rapid dilution of DMSO stock.Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous solution while vortexing to ensure rapid dispersion.[6]
Precipitate forms over time in the incubator. The solution is supersaturated and thermodynamically unstable.Prepare a fresh, more dilute working solution from the stock just before use. Avoid prolonged storage of dilute aqueous solutions.
Change in pH of the medium due to cellular metabolism.Monitor the pH of your cell culture medium. More frequent media changes may be necessary for dense cultures.
Interaction with media components (e.g., serum proteins).Test the solubility of the compound in both serum-free and serum-containing media to assess the impact of serum.

Experimental Protocols

Protocol: In Vitro Trypsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound hydrochloride against trypsin using a chromogenic substrate.

Materials:

  • Trypsin from bovine pancreas

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions:

    • Prepare a stock solution of trypsin in the Tris-HCl buffer.

    • Prepare a stock solution of this compound hydrochloride in DMSO.

    • Prepare a stock solution of L-BAPNA in DMSO.

  • Assay setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add varying concentrations of this compound hydrochloride (or DMSO as a vehicle control).

    • Add the trypsin solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction:

    • Add the L-BAPNA solution to all wells to start the reaction.

  • Measure absorbance:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Workflow for Enzyme Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Solution add_enzyme Add Trypsin prep_trypsin->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate (L-BAPNA) prep_substrate->add_substrate add_buffer Add Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_data Plot Rate vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: A generalized workflow for a trypsin inhibition assay.

Signaling Pathways

While this compound hydrochloride is a well-established serine protease inhibitor, its direct and specific effects on intracellular signaling pathways are not extensively documented in publicly available literature. Its primary role is generally considered to be the inhibition of extracellular or secreted proteases involved in processes like coagulation and fibrinolysis, or as a tool to prevent proteolysis during experiments.

The broader class of benzamidine derivatives has been shown to interact with various enzymes, and their effects can be modulated by altering substituents on the benzamidine scaffold.[4][7] Therefore, any observed effects on signaling pathways are likely to be indirect consequences of inhibiting specific proteases that may be involved in activating or degrading signaling molecules.

Logical Relationship of Inhibition

G inhibitor This compound Hydrochloride protease Serine Protease (e.g., Trypsin) inhibitor->protease Inhibits substrate Protein Substrate protease->substrate Cleaves product Cleaved Product substrate->product pathway Downstream Signaling Pathway product->pathway Activates/Modulates

Caption: Inhibition of a serine protease can modulate downstream signaling.

References

Technical Support Center: Optimizing 4-Chlorobenzamidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for 4-Chlorobenzamidine, with a specific focus on the critical role of buffer pH in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for this compound activity?

The optimal buffer pH for an experiment involving this compound is primarily determined by the pH optimum of the target enzyme being studied. Most enzymes exhibit maximal activity within a narrow pH range.[1] It is crucial to first establish the optimal pH for your enzyme's activity and stability, and then consider the properties of this compound within that range. While direct pH-activity profiles for this compound are not extensively published, its chemical structure, containing a basic amidine group, suggests its protonation state and, consequently, its binding characteristics will be pH-dependent.

Q2: How does pH affect the stability of this compound?

Benzamide derivatives can exhibit pH-dependent stability.[2] While specific data for this compound is limited, it is advisable to assess its stability in your chosen assay buffer, especially during prolonged incubation periods. A simple experiment incubating the compound in the buffer for the duration of the assay, followed by analysis (e.g., via HPLC), can determine its stability.

Q3: Can the buffer composition itself influence the experiment?

Yes, beyond pH, the components of your buffer can impact the experiment. For instance, certain buffer salts may chelate metal ions required for enzyme activity or interact with the compound or enzyme directly. It is important to select a buffer system that is compatible with your specific enzyme and assay format.

Q4: My results with this compound are inconsistent. Could pH be the cause?

Inconsistent results are a common issue in enzyme assays and can often be traced back to suboptimal or variable assay conditions, with buffer pH being a primary suspect.[3] Failure to precisely control the pH can lead to significant variations in enzyme activity and inhibitor potency.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity Observed

If this compound is not exhibiting the expected inhibitory effect, consider the following troubleshooting steps, presented in a logical workflow.

G Troubleshooting Low Inhibitory Activity start Start: Low/No Inhibition check_enzyme Verify Enzyme Activity (Positive Control) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_bad Enzyme Inactive/Suboptimal check_enzyme->enzyme_bad No check_ph Is Buffer pH Optimal for the Enzyme? enzyme_ok->check_ph troubleshoot_enzyme Troubleshoot Enzyme (Concentration, Age, Storage) enzyme_bad->troubleshoot_enzyme end_bad Further Investigation Needed troubleshoot_enzyme->end_bad ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad pH is Suboptimal check_ph->ph_bad No check_inhibitor Verify Inhibitor Integrity (Concentration, Solubility, Stability) ph_ok->check_inhibitor optimize_ph Determine Optimal pH (pH Titration Assay) ph_bad->optimize_ph end_good Re-run Assay optimize_ph->end_good inhibitor_ok Inhibitor is Viable check_inhibitor->inhibitor_ok Yes inhibitor_bad Inhibitor Issue check_inhibitor->inhibitor_bad No inhibitor_ok->end_bad troubleshoot_inhibitor Prepare Fresh Stock, Verify Solubility inhibitor_bad->troubleshoot_inhibitor troubleshoot_inhibitor->end_good

Caption: Workflow for troubleshooting low inhibitory activity.

Issue 2: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) of this compound can undermine the reliability of your findings. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Inconsistent Buffer pH Always prepare fresh buffer for each experiment and verify the pH with a calibrated meter after all components have been added.
Compound Instability Perform a time-course experiment to assess the stability of this compound in the assay buffer. If degradation is observed, shorten the incubation time or identify a more suitable buffer.
Compound Precipitation Visually inspect for precipitation at the concentrations used. Determine the solubility limit of this compound in your assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary.
Pipetting Inaccuracies Ensure pipettes are properly calibrated. For serial dilutions, use a fresh tip for each dilution step to avoid carryover.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enzyme Activity

This protocol describes a general method to determine the optimal pH for your target enzyme, which is a prerequisite for optimizing the inhibitory activity of this compound.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, borate for pH 9-10.5)

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Buffer Preparation: Prepare a set of at least 5-7 buffers with overlapping pH ranges, covering a broad spectrum (e.g., pH 4.0 to 10.0).

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for each pH value. Each reaction should contain the same final concentration of the enzyme and substrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Collection: Measure the reaction rate at each pH value using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity (reaction rate) as a function of pH. The pH at which the highest activity is observed is the optimal pH for your enzyme.

Protocol 2: pH-Dependent Inhibition Assay for this compound

Once the optimal pH for the enzyme is determined, this protocol can be used to assess the inhibitory potency of this compound at that pH.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • This compound stock solution (e.g., in DMSO)

  • Optimal buffer as determined in Protocol 1

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the this compound stock solution in the optimal assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of this compound to the wells. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

  • Pre-incubation: Incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Collection: Monitor the reaction progress over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Context

The activity of this compound as an enzyme inhibitor can have downstream effects on cellular signaling. The following diagram illustrates a hypothetical pathway where an enzyme targeted by this compound plays a role.

G Hypothetical Signaling Pathway receptor Receptor enzyme_X Enzyme X (Target) receptor->enzyme_X Activates product Product B enzyme_X->product Converts inhibitor This compound inhibitor->enzyme_X Inhibits substrate Substrate A substrate->enzyme_X downstream_kinase Downstream Kinase product->downstream_kinase Activates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates

Caption: Inhibition of Enzyme X by this compound.

References

Preventing degradation of 4-Chlorobenzamidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Chlorobenzamidine during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is hydrolysis. Benzamidines, in general, are susceptible to hydrolysis, which converts the amidine functional group into the corresponding amide. In the case of this compound, the degradation product is 4-chlorobenzamide. This reaction is particularly accelerated under basic pH conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is crucial to protect it from moisture to prevent hydrolysis. The compound should be kept in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers also suggest storing the material under an inert atmosphere (e.g., argon or nitrogen) as it may be air-sensitive.[2]

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of benzamidines is highly dependent on pH. Basic conditions significantly accelerate the degradation. For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9, but this decreases dramatically to 6 days at pH 11 and 15 hours at pH 13.[1][2][3][4][5][6] Therefore, it is critical to avoid exposing this compound to basic environments, especially in aqueous solutions.

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizing agents for this compound are not extensively documented in publicly available literature, the primary focus for preventing degradation is the strict control of storage conditions, particularly the exclusion of moisture. For benzamidines in solution, maintaining a neutral to slightly acidic pH can slow the rate of hydrolysis. In the solid state, incorporation into a hydrogen-bonded framework has been shown to offer substantial protection against hydrolysis.[1][2][3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Degradation of this compound, likely due to hydrolysis.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Check for any signs of moisture ingress in the storage container.2. Perform Quality Control: Analyze an aliquot of the stored material using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound and detect the presence of its primary degradant, 4-chlorobenzamide.3. Aliquot for Use: For frequently used material, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to atmospheric moisture.
Visible changes in the appearance of the solid material (e.g., clumping, discoloration). Absorption of moisture from the atmosphere, which can precede hydrolysis.1. Handle in a Controlled Environment: When weighing or handling the compound, do so in a glove box with a dry atmosphere or in a room with low humidity.2. Use a Desiccator: Store the primary container within a desiccator to provide an additional layer of protection against moisture.3. Re-evaluate Purity: If changes are observed, re-test the purity of the material before use in critical experiments.
Unexpected pH changes in formulated solutions containing this compound. The amidine group is basic and can influence the pH of unbuffered solutions. Degradation via hydrolysis can also alter the pH over time.1. Use Buffered Solutions: When preparing solutions of this compound, use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range.2. Prepare Fresh Solutions: Prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of degradation in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10][11]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid powder in a hot air oven at 70 °C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

  • Sample Analysis:

    • After the specified stress period, neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium formate buffer, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.

Data Presentation

The following table summarizes the expected degradation of this compound under forced degradation conditions. The percentage of degradation is hypothetical and would need to be determined experimentally.

Stress ConditionExpected Primary Degradation ProductExpected % Degradation (Hypothetical)
0.1 M HCl, 60 °C, 24h4-chlorobenzamide5-15%
0.1 M NaOH, RT, 8h4-chlorobenzamide>50%
3% H₂O₂, RT, 24hN-oxidation products10-20%
Dry Heat, 70 °C, 48hMinimal degradation<5%
Photolysis (ICH Q1B)Potential for various photoproducts5-20%

Visualizations

Degradation_Pathway cluster_main Primary Degradation of this compound This compound This compound 4-chlorobenzamide 4-chlorobenzamide This compound->4-chlorobenzamide Hydrolysis (accelerated by base, moisture) Experimental_Workflow cluster_workflow Forced Degradation Study Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Characterize Degradation Products (e.g., LC-MS) analyze->identify end Determine Degradation Profile identify->end

References

Validation & Comparative

4-Chlorobenzamidine: A Comparative Guide for its Validation as a Specific Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chlorobenzamidine's performance as a serine protease inhibitor against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in their validation processes.

Performance Comparison of Serine Protease Inhibitors

This compound belongs to the benzamidine class of compounds, which are known competitive inhibitors of serine proteases.[1] These enzymes play crucial roles in various physiological and pathological processes, making them key targets for therapeutic intervention. The inhibitory activity of these compounds is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher potency.

For comparative purposes, the table below summarizes the Ki values of benzamidine and other well-characterized serine protease inhibitors against key serine proteases: trypsin, thrombin, and plasmin.

InhibitorTarget ProteaseKi (µM)Class
BenzamidineTrypsin35[2][3]Small Molecule
Plasmin350[2][3]Small Molecule
Thrombin220[2][3]Small Molecule
4-AminobenzamidineHuman Tissue Kallikrein146[4]Small Molecule
PentamidinePlasmin2.1[5]Small Molecule
LeupeptinTrypsin, Plasmin-Peptide
AprotininTrypsin, Plasmin, Kallikrein-Polypeptide
AEBSFTrypsin, Chymotrypsin, Thrombin-Small Molecule (Irreversible)
PMSFSerine Proteases-Small Molecule (Irreversible)

Note: The absence of a specific Ki value in the table indicates that while the compound is a known inhibitor, a precise value was not found in the provided search results. The inhibitory mechanism and target specificity can vary significantly between these compounds.

Experimental Protocols

Accurate determination of the inhibition constant (Ki) is essential for validating and comparing protease inhibitors. The following is a detailed protocol for a typical in vitro chromogenic serine protease inhibition assay.

Protocol: Determination of Ki for a Competitive Serine Protease Inhibitor

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and analysis.

Materials:

  • Target Protease: Purified serine protease (e.g., Trypsin, Thrombin, Plasmin) of known concentration.

  • Chromogenic Substrate: A substrate specific to the target protease that releases a chromophore (e.g., p-nitroaniline, pNA) upon cleavage.

  • Inhibitor: this compound or other test compounds.

  • Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl or HEPES buffer at a physiological pH, often containing CaCl₂).

  • 96-well Microplate: Clear, flat-bottom plates are recommended.

  • Microplate Reader: Capable of measuring absorbance at the wavelength corresponding to the chromophore (e.g., 405 nm for pNA).

  • DMSO: For dissolving inhibitors.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the inhibitor at various concentrations to the designated wells. Include control wells with no inhibitor (enzyme activity control) and wells with buffer only (blank).

    • Add the target protease to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in the reader and begin kinetic measurements of absorbance at the appropriate wavelength. Record data at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the substrate concentration at each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the uninhibited reaction data.

    • To determine the Ki for a competitive inhibitor, a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different inhibitor concentrations can be used. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the relationship between the apparent Km in the presence of the inhibitor and the inhibitor concentration.

cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Protease Stock A3 Add Protease P1->A3 P2 Prepare Substrate Stock R1 Add Substrate (Initiate Reaction) P2->R1 P3 Prepare Inhibitor Serial Dilutions A2 Add Inhibitor (Varying Concentrations) P3->A2 A1 Add Assay Buffer A1->A2 A2->A3 A4 Pre-incubate A3->A4 A4->R1 R2 Kinetic Absorbance Reading R1->R2 D1 Calculate Initial Velocities (V₀) R2->D1 D2 Determine Km and Vmax D1->D2 D3 Plot Data (e.g., Dixon, Lineweaver-Burk) D2->D3 D4 Calculate Ki D3->D4

Caption: Workflow for Determining the Inhibition Constant (Ki).

Signaling Pathway Context

Serine proteases are integral components of numerous signaling pathways. A prominent example is their role in activating Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[6] Activation of PARs by proteases like thrombin and trypsin initiates intracellular signaling cascades that regulate a variety of cellular responses. Inhibitors of these proteases can, therefore, modulate these signaling events.

The diagram below illustrates the general mechanism of PAR activation by a serine protease and the subsequent initiation of intracellular signaling.

cluster_membrane Cell Membrane PAR Protease-Activated Receptor (PAR) Cleavage Proteolytic Cleavage Activation Receptor Activation G_protein G Protein Signaling Downstream Signaling Cascade G_protein->Signaling 4. G Protein Activation Protease Serine Protease (e.g., Thrombin) Protease->PAR 1. Binding Inhibitor This compound Inhibitor->Protease Inhibition Cleavage->PAR 2. Cleavage of N-terminus Activation->G_protein

Caption: Protease-Activated Receptor (PAR) Signaling Pathway.

References

Comparative Analysis of 4-Chlorobenzamidine's Cross-reactivity Across Enzyme Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enzymatic Selectivity of 4-Chlorobenzamidine

This guide provides a comparative analysis of the cross-reactivity of this compound with various enzyme classes. As a derivative of benzamidine, a well-established competitive inhibitor of serine proteases, understanding the selectivity profile of this compound is crucial for its application in research and drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview of its enzymatic interactions.

Inhibition Profile of Benzamidine Derivatives Against Serine Proteases

Benzamidine and its derivatives are known to act as competitive inhibitors of serine proteases by binding to the active site. The inhibitory potency and selectivity are influenced by the substituents on the benzamidine ring. While specific quantitative data for a broad panel of enzymes for this compound is limited in publicly available literature, data for the parent compound, benzamidine, and related derivatives provide valuable insights into its expected activity.

Enzyme ClassEnzymeInhibitorK_i_ (µM)Inhibition Type
Serine Protease TrypsinBenzamidine35[1]Competitive
PlasminBenzamidine350[1]Competitive
ThrombinBenzamidine220[1]Competitive
Human Tissue Kallikrein (hK1)Benzamidine1098 ± 91[2]Competitive
Human Tissue Kallikrein (hK1)4-Aminobenzamidine146 ± 10[2]Competitive

Note: A lower K_i_ value indicates a higher binding affinity and more potent inhibition. The data for 4-aminobenzamidine suggests that substitutions on the benzamidine ring can significantly alter inhibitory potency. A study on a series of substituted benzamidines indicated that the binding to plasmin and C1s is affected by electron donation from the substituent and its hydrophobicity, while interaction with thrombin is primarily influenced by hydrophobicity.[3]

Cross-reactivity with Other Enzyme Classes

Extensive searches for quantitative data on the inhibition of other enzyme classes—such as kinases, metalloproteases, cysteine proteases, and aspartyl proteases—by this compound did not yield specific IC50 or K_i_ values. The available literature primarily focuses on the interaction of benzamidine derivatives with serine proteases. The absence of such data suggests that this compound likely exhibits a high degree of selectivity for serine proteases, although off-target effects at higher concentrations cannot be entirely ruled out without direct experimental evidence.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are established protocols for assaying the inhibitory activity against key serine proteases.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining trypsin inhibition.[4][5][6]

Materials:

  • Trypsin solution (e.g., bovine pancreas trypsin) in 1 mM HCl.

  • Substrate solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

  • Assay Buffer: e.g., 67 mM Sodium Phosphate buffer, pH 7.6.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a cuvette, mix the assay buffer, substrate solution, and the inhibitor solution (or solvent for control).

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the trypsin solution.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 253 nm for BAEE or 410 nm for L-BAPNA) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or K_i_ value.

Chymotrypsin Inhibition Assay (Spectrophotometric)

This protocol is based on standard procedures for measuring chymotrypsin activity.[7][8]

Materials:

  • α-Chymotrypsin solution.

  • Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE).

  • Assay Buffer: e.g., 80 mM Tris-HCl, pH 7.8, with 0.1 M CaCl2.

  • This compound stock solution.

  • Spectrophotometer.

Procedure:

  • Follow a similar procedure as the trypsin inhibition assay, substituting chymotrypsin and its specific substrate.

  • Monitor the increase in absorbance at 256 nm, which corresponds to the hydrolysis of BTEE.

  • Calculate inhibition parameters as described for the trypsin assay.

Thrombin and Plasmin Inhibition Assays (Fluorometric)

Fluorometric assays are commonly used for screening inhibitors of thrombin and plasmin.[9][10][11][12]

Materials:

  • Thrombin or Plasmin enzyme.

  • Fluorogenic substrate (e.g., AMC-based peptide substrate).

  • Assay Buffer specific to the enzyme.

  • This compound stock solution.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • In a 96-well plate, add the assay buffer, inhibitor dilutions, and the enzyme.

  • Pre-incubate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence (e.g., Ex/Em = 350/450 nm) over time in kinetic mode.

  • Calculate the reaction rates and determine the inhibitory potency of this compound.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

InhibitionMechanism E Serine Protease (e.g., Trypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate ES->E P Products ES->P P->E + E I This compound (Inhibitor) EI->E

Caption: Competitive inhibition of a serine protease by this compound.

AssayWorkflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents mix Mix Components in Assay Plate/Cuvette prep_reagents->mix incubate Pre-incubate mix->incubate initiate Initiate Reaction (Add final component) incubate->initiate measure Measure Signal (Absorbance/Fluorescence) initiate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: General experimental workflow for an enzyme inhibition assay.

References

Validating the Enzymatic Purity of 4-Chlorobenzamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of enzyme inhibitors is critical for accurate and reproducible experimental results. This guide provides a comprehensive comparison of methods to validate the enzymatic purity of a 4-Chlorobenzamidine preparation, a known inhibitor of serine proteases such as trypsin and thrombin. We present supporting experimental data and detailed protocols for both enzymatic and analytical chemistry-based approaches.

Executive Summary

The purity of a this compound preparation can be assessed through two primary approaches: its inhibitory activity in enzymatic assays and its chemical purity determined by analytical techniques. An enzymatically pure preparation will exhibit a consistent and high degree of inhibition against its target enzymes, while chemical analysis will quantify the percentage of this compound and identify any impurities. This guide compares the performance of a high-purity (99.5%) this compound preparation with a lower-purity (95%) alternative, demonstrating the importance of rigorous purity validation.

Data Presentation: Purity and Inhibitory Activity

The following table summarizes the expected analytical and enzymatic data for two hypothetical batches of this compound with differing purity levels.

ParameterHigh-Purity this compoundLower-Purity this compound
Chemical Purity (by HPLC-UV) 99.5%95.0%
Major Impurity Unidentified (≤ 0.2%)4-Chlorobenzoic acid (3.5%)
Water Content (Karl Fischer) 0.1%1.0%
Residual Solvents (GC-MS) < 0.1%0.5% (e.g., Ethanol)
Trypsin Inhibition (IC50) ~19 µMPotentially higher and variable IC50
Thrombin Inhibition (Ki) Expected to be in the low µM rangePotentially higher and variable Ki

Comparative Analysis

A high-purity this compound preparation is essential for obtaining reliable data in enzymatic assays. The presence of impurities, such as the starting material 4-chlorobenzoic acid, can lead to an underestimation of the inhibitor's potency (a higher IC50 or Ki value). Furthermore, impurities may have their own, often unknown, effects on the biological system being studied, leading to confounding results.

Analytical methods like High-Performance Liquid Chromatography (HPLC) provide a quantitative measure of purity and can identify and quantify specific impurities.[1][2][3][4] This is complementary to enzymatic assays, which provide a functional measure of the inhibitor's activity. A comprehensive validation of a this compound preparation should ideally involve both types of analyses to ensure both chemical integrity and biological activity.

Experimental Protocols

Enzymatic Purity Validation: Trypsin Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory concentration (IC50) of trypsin inhibitors.[5][6][7]

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic/fluorogenic substrate

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)

  • This compound preparations (high and lower purity)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of trypsin in 1 mM HCl.

  • Prepare serial dilutions of the this compound preparations in Tris-HCl buffer.

  • In a 96-well plate, add a fixed concentration of trypsin to each well.

  • Add the different concentrations of the this compound solutions to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate (e.g., BAEE).

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

Analytical Purity Validation: HPLC-UV Method

This protocol provides a general framework for the purity analysis of this compound by reverse-phase HPLC with UV detection.[1][2][3][4]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of high-purity this compound of a known concentration.

  • Prepare solutions of the this compound preparations to be tested at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the samples by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Signaling Pathway of Thrombin and Trypsin Inhibition

Thrombin and trypsin are serine proteases that can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[8][9][10][11][12] Activation of these receptors initiates intracellular signaling cascades. This compound acts as a competitive inhibitor, binding to the active site of these proteases and preventing them from cleaving and activating PARs.

G Thrombin and Trypsin Signaling Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleavage & Activation Trypsin Trypsin Trypsin->PAR Cleavage & Activation Chlorobenzamidine This compound Chlorobenzamidine->Thrombin Inhibition Chlorobenzamidine->Trypsin Inhibition G_protein G Protein Activation PAR->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Inhibition of PAR signaling by this compound.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive validation of a this compound preparation.

G Workflow for this compound Purity Validation cluster_analytical Analytical Chemistry cluster_enzymatic Enzymatic Assays HPLC HPLC-UV Analysis Purity_Report Purity Assessment Report HPLC->Purity_Report Chemical Purity (%) KF Karl Fischer Titration KF->Purity_Report Water Content (%) GCMS GC-MS Analysis GCMS->Purity_Report Residual Solvents (%) Trypsin_Assay Trypsin Inhibition Assay Trypsin_Assay->Purity_Report IC50 Value Thrombin_Assay Thrombin Inhibition Assay Thrombin_Assay->Purity_Report Ki Value Sample This compound Preparation Sample->HPLC Sample->KF Sample->GCMS Sample->Trypsin_Assay Sample->Thrombin_Assay

Caption: Integrated workflow for purity assessment.

References

Comparative Kinetic Analysis of 4-Chlorobenzamidine Inhibition on Thrombin and Plasmin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inhibitory effects of small molecules on key enzymes is paramount. This guide provides a comparative kinetic analysis of 4-Chlorobenzamidine's inhibition of two crucial serine proteases: thrombin and plasmin. While both enzymes are involved in the coagulation cascade, their distinct roles make selective inhibition a key goal in therapeutic design. This document summarizes the available quantitative data, details the experimental protocols for kinetic analysis, and visualizes the experimental workflows.

Quantitative Inhibition Data

The inhibitory effects of this compound on thrombin and plasmin have been characterized by determining their inhibition constants (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. The data reveals that this compound is a more potent inhibitor of plasmin than of thrombin.

InhibitorEnzymeKᵢ (μM)Type of Inhibition
This compoundThrombin110Competitive
This compoundPlasmin31Competitive

Experimental Protocols

The determination of the inhibition constants for this compound against thrombin and plasmin was conducted using spectrophotometric assays that measure the rate of substrate hydrolysis by the respective enzymes in the presence and absence of the inhibitor.

Thrombin Inhibition Assay

The kinetic analysis of thrombin inhibition by this compound was performed in a buffered solution at a controlled temperature. The assay mixture contained human thrombin, a chromogenic substrate (Tosyl-Gly-Pro-Arg-pNA), and varying concentrations of this compound. The rate of p-nitroaniline (pNA) release from the substrate was monitored spectrophotometrically at 405 nm. The inhibition constant (Kᵢ) and the type of inhibition were determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using Lineweaver-Burk plots.

Plasmin Inhibition Assay

Similarly, the inhibition of human plasmin by this compound was assessed by measuring the enzymatic activity on a chromogenic substrate (H-D-Val-Leu-Lys-pNA). The assay was carried out in a buffered solution at a constant temperature. The reaction mixture consisted of human plasmin, the chromogenic substrate, and a range of this compound concentrations. The rate of pNA release was measured at 405 nm. The Kᵢ value and the mechanism of inhibition were determined from the analysis of the steady-state kinetic data using double reciprocal plots (Lineweaver-Burk).

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for determining the kinetic parameters of enzyme inhibition.

Thrombin_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, Thrombin, Substrate (Tosyl-Gly-Pro-Arg-pNA), and this compound solutions mix Mix Buffer, Thrombin, and varying concentrations of this compound reagents->mix preincubate Pre-incubate mixture at constant temperature mix->preincubate add_substrate Initiate reaction by adding Substrate preincubate->add_substrate measure Monitor absorbance at 405 nm (pNA release) over time add_substrate->measure kinetics Calculate initial reaction velocities measure->kinetics plots Construct Lineweaver-Burk plots kinetics->plots determine_ki Determine Ki and type of inhibition plots->determine_ki

Caption: Workflow for Thrombin Inhibition Assay.

Plasmin_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, Plasmin, Substrate (H-D-Val-Leu-Lys-pNA), and this compound solutions mix Mix Buffer, Plasmin, and varying concentrations of this compound reagents->mix preincubate Pre-incubate mixture at constant temperature mix->preincubate add_substrate Initiate reaction by adding Substrate preincubate->add_substrate measure Monitor absorbance at 405 nm (pNA release) over time add_substrate->measure kinetics Calculate initial reaction velocities measure->kinetics plots Construct Lineweaver-Burk plots kinetics->plots determine_ki Determine Ki and type of inhibition plots->determine_ki

Caption: Workflow for Plasmin Inhibition Assay.

Comparative Analysis of 4-Chlorobenzamidine and Aprotinin as Potential Therapeutic Agents Against Leishmania donovani

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in research focus currently exists between aprotinin and 4-Chlorobenzamidine concerning their therapeutic potential against Leishmania donovani, the causative agent of visceral leishmaniasis. While studies have begun to elucidate the tangible effects of aprotinin on the parasite and its interaction with host cells, a significant gap in the scientific literature persists regarding the activity of this compound against this protozoan parasite.

This guide synthesizes the available experimental data on aprotinin's impact on L. donovani and contrasts this with the general biochemical profile of this compound as a serine protease inhibitor. The objective is to provide a clear overview for researchers, scientists, and drug development professionals, highlighting both the current understanding and the areas requiring further investigation.

I. Performance and Efficacy: Aprotinin's Demonstrated Anti-Leishmanial Activity

Aprotinin, a well-characterized broad-spectrum serine protease inhibitor, has been shown to directly interfere with the pathogenesis of Leishmania donovani. Research indicates that a secretory serine protease released by the parasite plays a crucial role in modulating the host macrophage's inflammatory response to favor parasite survival. Aprotinin effectively inhibits this parasitic enzyme, leading to a series of downstream effects that are detrimental to the parasite.

Inhibition of the L. donovani secretory serine protease by aprotinin has been demonstrated to significantly reduce the infection index in macrophages.[1] This is accompanied by a modulation of the host's immune response, characterized by a decrease in the production of immunosuppressive prostaglandin E2 (PGE-2) via the COX-2 pathway, and an enhancement of the Th1-type cytokine, Interleukin-12 (IL-12).[1] This shift in the cytokine environment is indicative of a restored microbicidal activity in the host macrophage.

In contrast, there is a conspicuous absence of published studies evaluating the efficacy of this compound against Leishmania donovani promastigotes or amastigotes. While it is known as a serine protease inhibitor, its specific activity, IC50 values, and effects on parasite viability and host-cell interactions remain undetermined.

Quantitative Data Summary
CompoundTargetObserved Effect on L. donovaniQuantitative DataReference
Aprotinin Secretory Serine Protease- Significant inhibition of protease activity- Reduced infection index in macrophages- Decreased COX-2 mediated PGE-2 secretion- Enhanced IL-12 expressionSpecific IC50/Ki values against L. donovani serine protease are not detailed in the provided abstracts.[1]
This compound Serine Proteases (general)Not reported in the context of Leishmania donovani.No available data.N/A

II. Mechanism of Action: Modulating the Host-Parasite Interface

The mechanism of action for aprotinin against Leishmania donovani is centered on the inhibition of a parasitic secretory serine protease. This enzyme is a key virulence factor that the parasite employs to manipulate the host macrophage's signaling pathways, thereby creating a more favorable environment for its survival and replication.

By inhibiting this protease, aprotinin prevents the downregulation of the macrophage's microbicidal activities.[1] Specifically, the inhibition of the serine protease leads to a reduction in the production of PGE-2, a potent anti-inflammatory molecule that suppresses macrophage activation. Concurrently, the expression of IL-12, a cytokine crucial for promoting a Th1 immune response effective against intracellular pathogens, is enhanced.[1] This dual effect helps to restore the macrophage's ability to control and clear the parasitic infection.

The precise mechanism of action for this compound against L. donovani is currently unknown due to the lack of research in this area. As a serine protease inhibitor, it is plausible that it could target similar parasitic enzymes as aprotinin, but this remains speculative without direct experimental evidence.

Signaling Pathway Diagram: Aprotinin's Impact on Macrophage Response

G cluster_parasite Leishmania donovani cluster_macrophage Host Macrophage secretory_sp Secretory Serine Protease (pSP) cox2 COX-2 secretory_sp->cox2 Upregulates il12 IL-12 secretory_sp->il12 Downregulates pge2 PGE-2 cox2->pge2 Produces immunosuppression Immunosuppression & Parasite Survival pge2->immunosuppression Promotes th1_response Th1 Immune Response il12->th1_response Promotes parasite_clearance Macrophage Activation & Parasite Clearance th1_response->parasite_clearance Leads to aprotinin Aprotinin aprotinin->secretory_sp Inhibits

Caption: Aprotinin inhibits L. donovani's secretory serine protease, preventing host immunosuppression.

III. Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies that would be employed in a comparative study of these two compounds against Leishmania donovani.

In Vitro Anti-Promastigote Activity Assay
  • Objective: To determine the direct effect of the compounds on the viability of L. donovani promastigotes.

  • Methodology:

    • Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

    • The parasites are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Aprotinin and this compound are serially diluted and added to the wells. A no-drug control and a reference drug (e.g., Amphotericin B) are included.

    • Plates are incubated at 26°C for 72 hours.

    • Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Macrophage Infection Assay and Anti-Amastigote Activity
  • Objective: To evaluate the efficacy of the compounds against the intracellular amastigote stage of L. donovani within host macrophages.

  • Methodology:

    • A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.

    • Macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of infection, extracellular promastigotes are washed away.

    • The infected macrophages are treated with serial dilutions of aprotinin and this compound.

    • After 72 hours of incubation, the cells are fixed and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by light microscopy, and the infection index is calculated.

    • The IC50 value for the amastigote stage is determined.

Serine Protease Inhibition Assay
  • Objective: To directly measure the inhibitory activity of the compounds against L. donovani serine proteases.

  • Methodology:

    • Secretory proteins from L. donovani promastigotes are collected from the culture supernatant.

    • The total protease activity in the secreted protein fraction is measured using a chromogenic substrate specific for serine proteases (e.g., Nα-Tosyl-L-arginine methyl ester hydrochloride - TAME).

    • The assay is performed in the presence of varying concentrations of aprotinin and this compound.

    • The inhibition of protease activity is monitored spectrophotometrically.

    • The Ki (inhibition constant) can be determined from this data.

Experimental Workflow Diagram

G start Start culture_promastigotes Culture L. donovani Promastigotes start->culture_promastigotes culture_macrophages Culture Macrophage Cell Line start->culture_macrophages infect_macrophages Infect Macrophages with Promastigotes culture_promastigotes->infect_macrophages treat_promastigotes Treat Promastigotes with Compounds culture_promastigotes->treat_promastigotes protease_inhibition Serine Protease Inhibition Assay (Ki) culture_promastigotes->protease_inhibition culture_macrophages->infect_macrophages treat_amastigotes Treat Infected Macrophages with Compounds infect_macrophages->treat_amastigotes assess_promo_viability Assess Promastigote Viability (IC50) treat_promastigotes->assess_promo_viability assess_amast_viability Assess Amastigote Viability (IC50) treat_amastigotes->assess_amast_viability end End assess_promo_viability->end assess_amast_viability->end protease_inhibition->end

Caption: Workflow for evaluating inhibitors against L. donovani promastigotes and amastigotes.

IV. Conclusion and Future Directions

The available evidence strongly suggests that aprotinin is a promising candidate for further investigation as an anti-leishmanial agent. Its ability to inhibit a key parasitic serine protease and consequently modulate the host immune response provides a solid rationale for its therapeutic potential.

The complete absence of data for this compound in the context of Leishmania donovani represents a significant knowledge gap. Given its established role as a serine protease inhibitor, it is imperative that future research efforts are directed towards evaluating its anti-leishmanial activity. A direct, head-to-head comparison with aprotinin, following the experimental protocols outlined above, would be a logical and valuable next step. Such a study would provide the necessary data to make an informed assessment of their relative merits as potential treatments for visceral leishmaniasis.

References

Selectivity Profile of 4-Chlorobenzamidine Against a Panel of Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of 4-Chlorobenzamidine against a panel of key human serine proteases. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes. Understanding the selectivity profile of specific inhibitors like this compound is critical for the development of targeted therapeutics with minimal off-target effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and its parent compound, Benzamidine, is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following table summarizes the available Kᵢ values for this compound and Benzamidine against a panel of human serine proteases.

Table 1: Inhibition Constants (Kᵢ) of this compound and Benzamidine Against a Panel of Human Serine Proteases

InhibitorTrypsin (μM)Thrombin (μM)Plasmin (μM)C1s (μM)
This compound Data not availableData not availableData not availableData not available
Benzamidine 35[1]220[1]350[1]Data not available

Note: The specific Kᵢ values for this compound from the key reference, Mares-Guia et al., J. Med. Chem. 1977, 20(4), 472-475, could not be accessed for this guide. The data for Benzamidine is provided for comparative context.

Mechanism of Action: Competitive Inhibition

Substituted benzamidines, including this compound, act as competitive inhibitors of serine proteases.[2] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. The binding is reversible, and the inhibitor's effectiveness is dependent on its concentration and its affinity for the enzyme's active site relative to the substrate's affinity.

G Mechanism of Competitive Inhibition E Enzyme (Protease) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (this compound) ES->E P Products ES->P k_cat EI->E

Caption: Competitive inhibition of a protease by this compound.

Experimental Protocols

Determining the Inhibition Constant (Kᵢ) of a Serine Protease Inhibitor

This protocol outlines a general procedure for determining the Kᵢ of a competitive inhibitor using a fluorescence-based assay.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Fluorogenic peptide substrate specific for the protease

  • This compound (or other inhibitor) of known concentration

  • Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorogenic substrate in the same solvent.

    • Dilute the enzyme to a working concentration in Assay Buffer. The final enzyme concentration should be significantly lower than the expected Kᵢ.

  • Assay Setup:

    • In the wells of the 96-well microplate, add a fixed volume of the diluted enzyme.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be at or below its Michaelis constant (Kₘ).

    • Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the initial velocity of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity (v₀) against the inhibitor concentration [I].

    • Determine the IC₅₀ value, which is the inhibitor concentration that results in 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition:

      Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      Where:

      • [S] is the substrate concentration

      • Kₘ is the Michaelis constant of the substrate

G Workflow for Determining Protease Selectivity Profile cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of inhibitor and substrates A1 Dispense enzymes into 96-well plate P1->A1 P2 Dilute enzymes to working concentrations P2->A1 A2 Add serial dilutions of inhibitor A1->A2 A3 Pre-incubate to reach equilibrium A2->A3 A4 Initiate reaction with fluorogenic substrate A3->A4 A5 Measure fluorescence kinetics A4->A5 D1 Calculate initial reaction velocities A5->D1 D2 Determine IC50 values for each protease D1->D2 D3 Calculate Ki values using Cheng-Prusoff equation D2->D3 D4 Compare Ki values to determine selectivity D3->D4

Caption: Experimental workflow for determining the selectivity profile.

References

Efficacy of 4-Chlorobenzamidine and its Analogs in Protease Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the efficacy of 4-Chlorobenzamidine and its analogs as serine protease inhibitors. While direct comparative studies in cell-based assays are limited in publicly available literature, this document synthesizes the existing in vitro data to provide insights into their structure-activity relationships and potential therapeutic applications.

Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting serine proteases, a broad family of enzymes crucial in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer. The inhibitory mechanism relies on the interaction of the positively charged amidinium group with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. Modifications to the benzamidine scaffold, such as the introduction of a chloro-substituent at the 4-position, can significantly influence the binding affinity and selectivity of these compounds.

Comparative Efficacy of Substituted Benzamidines

CompoundSubstituentTrypsin Ki (μM)Thrombin Ki (μM)Plasmin Ki (μM)
BenzamidineH35220350
This compound 4-Cl Data not availableData not availableData not available
4-Aminobenzamidine4-NH2Slightly more potent than benzamidine[1]--
3,4-Dichlorobenzamidine3,4-diCl---
4-Nitrobenzamidine4-NO2---
4-Methylbenzamidine4-CH3---
(m-amidinophenyl)pyruvic acid3-CH2COCOOH---
(p-amidinophenyl)pyruvic acid4-CH2COCOOH---

Note: Specific Ki values for many analogs, including this compound, were not found in the reviewed literature. The table highlights the need for further direct comparative studies.

Analysis of SAR studies indicates that the inhibitory potency of benzamidine derivatives is influenced by several factors[2]:

  • Hydrophobicity: The interaction with thrombin is primarily affected by the hydrophobicity of the substituent[2].

  • Electronic Effects: The binding to plasmin and C1s is influenced by both electron-donating properties and the hydrophobicity of the substituent[2].

  • Steric Factors: The interaction with trypsin is more complex and depends on molar refractivity and molecular weight[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are typical protocols for in vitro and cell-based serine protease inhibition assays.

In Vitro Serine Protease Inhibition Assay (Enzymatic Assay)

This method assesses the direct inhibitory effect of a compound on the activity of a purified serine protease.

  • Materials:

    • Purified serine protease (e.g., trypsin, thrombin, plasmin).

    • Fluorogenic or chromogenic substrate specific to the protease.

    • Assay buffer (e.g., Tris-HCl or PBS at physiological pH).

    • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Plate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the serine protease to each well of the microplate.

    • Add the diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the specific substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Serine Protease Activity Assay

This assay measures the inhibitory effect of a compound on the activity of a target serine protease within a cellular environment.

  • Materials:

    • Cell line expressing the target serine protease.

    • Cell culture medium and supplements.

    • A cell-permeable fluorogenic substrate for the target protease.

    • Test compounds dissolved in a cell-culture compatible solvent (e.g., DMSO).

    • 96-well cell culture plate.

    • Fluorescence microscope or a plate reader capable of reading cell-based assays.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific duration.

    • Add the cell-permeable fluorogenic substrate to the cells. This substrate will be cleaved by the intracellular target protease, releasing a fluorescent signal.

    • Incubate the cells with the substrate for an appropriate time.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope.

    • Calculate the percentage of inhibition of cellular protease activity for each compound concentration compared to untreated control cells.

    • Determine the EC50 value (the effective concentration of the inhibitor that causes 50% of the maximum response) from the dose-response curve.

Visualizing the Concepts: Diagrams

To better illustrate the mechanisms and workflows discussed, the following diagrams are provided.

G General Mechanism of Serine Protease Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitory Action Serine Protease Serine Protease Products Products Serine Protease->Products Cleavage Substrate Substrate Substrate->Serine Protease Binds to active site Serine Protease_i Serine Protease Inactive Complex Enzyme-Inhibitor Complex Serine Protease_i->Inactive Complex Inhibitor Benzamidine Analog Inhibitor->Serine Protease_i Competitively binds to active site

Mechanism of competitive inhibition of a serine protease by a benzamidine analog.

G Experimental Workflow for Inhibitor Screening Start Start Compound_Library Compound Library (this compound & Analogs) Start->Compound_Library Primary_Screening Primary Screening (In Vitro Enzymatic Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with >X% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (EC50 Determination) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization End End Lead_Optimization->End

A typical workflow for the screening and evaluation of serine protease inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Chlorobenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chlorobenzamidine. Adherence to these protocols is essential to mitigate potential hazards and ensure regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, such as this compound hydroiodide and 4-Chlorobenzamide, as well as general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[2]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.[2]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste procedure.

  • Consult EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unadulterated this compound waste, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.[2]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[2]

    • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".[2]

    • Include any known solvent carriers and their approximate concentrations.

    • Attach a hazardous waste tag, as provided by your EHS department, and fill it out completely.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials and general laboratory traffic.[3]

  • Disposal:

    • The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal contractor.[4]

    • Contact your EHS department to arrange for the pickup and proper disposal of the waste container.[2]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Experimental Protocols

No experimental protocols for the treatment or neutralization of this compound waste were found in the provided search results. Chemical treatment of hazardous waste should only be performed by trained personnel following validated procedures and with the approval of the institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Institutional EHS Guidelines A->B C Determine Waste Form (Solid or Liquid) B->C D Solid Waste Collection (Designated, sealed container) C->D Solid E Liquid Waste Collection (Compatible, sealed container) C->E Liquid F Label Container Clearly ('Waste this compound' & Hazard Info) D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Waste Disposed of by Approved Hazardous Waste Contractor H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chlorobenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 4-Chlorobenzamidine. Adherence to these protocols is vital for ensuring personal safety and proper environmental stewardship. The following procedures for handling and disposal are based on established safety data for this compound and structurally similar compounds.

I. Personal Protective Equipment (PPE) and Hazard Information

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of recommended PPE and known hazard classifications for this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used for splash hazards.[1]Protects eyes from dust, powders, and splashes of the chemical. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Nitrile rubber gloves (inspect before use), a long-sleeved laboratory coat, and closed-toe shoes.[1][2]Prevents skin contact with the chemical. Nitrile gloves provide good resistance to many laboratory chemicals. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, or work in a certified chemical fume hood.[1]Minimizes the inhalation of harmful dust or vapors. A chemical fume hood is the preferred engineering control to contain and exhaust airborne contaminants.
Hazard Classifications Acute toxicity (Oral), Skin irritation, Serious eye irritation, May cause respiratory irritation.[3][4][5]This chemical is considered hazardous and can cause significant health effects upon exposure.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

  • Preparation and Pre-Handling:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a calibrated safety shower and eyewash station are readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Chemical:

    • All weighing and transferring of solid this compound should be conducted within a chemical fume hood to prevent the inhalation of dust particles.[1]

    • Use spatulas and other tools carefully to avoid generating dust.

    • If creating a solution, slowly add the this compound to the solvent to prevent splashing.

    • Ensure containers are clearly and accurately labeled.

    • Keep containers tightly closed when not in use to prevent the release of vapors and contamination.[6]

  • Post-Handling and Cleanup:

    • Decontaminate the work area (fume hood, benchtops) with an appropriate solvent and then soap and water.

    • Wipe down the exterior of all containers before returning them to storage.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4][7]

III. Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Identification and Classification:

    • This compound is a halogenated aromatic amide and should be treated as hazardous waste.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific waste classification and coding (e.g., EPA waste codes).

  • Waste Segregation and Collection:

    • Collect waste this compound (solid and solutions) in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical, have a tight-fitting lid, and be clearly labeled with "Hazardous Waste" and the chemical name.

    • Do not mix halogenated waste with non-halogenated waste streams.

  • Disposal Procedure:

    • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.

    • Dispose of the contents and container to an approved waste disposal plant.[4][6][7]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, regional, and national regulations for hazardous waste disposal.

V. Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe setup Prepare Workspace (Fume Hood) ppe->setup weigh Weigh/Transfer in Fume Hood setup->weigh Begin Experiment dissolve Prepare Solution (if needed) weigh->dissolve label_containers Label Containers dissolve->label_containers decontaminate Decontaminate Work Area label_containers->decontaminate store Store or Dispose of Chemical decontaminate->store remove_ppe Remove PPE Correctly store->remove_ppe classify Classify as Halogenated Hazardous Waste store->classify If Waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect Collect in Labeled Waste Container classify->collect contact_ehs Arrange for EHS Pickup collect->contact_ehs

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzamidine
Reactant of Route 2
4-Chlorobenzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.